Osteocalcin
Description
Evolving Perspectives on Skeletal Endocrine Function
Historically, the skeleton was viewed primarily as a structural framework, providing support, protection, and serving as a reservoir for minerals like calcium. frontiersin.orge-enm.org This perspective has undergone a radical transformation in recent years with the growing recognition of bone as an endocrine organ capable of secreting hormones, termed osteokines, that influence distant tissues and regulate various physiological pathways. frontiersin.orge-enm.orgnih.gov This paradigm shift is supported by the discovery and characterization of several bone-derived factors, including fibroblast growth factor 23 (FGF23), sclerostin, lipocalin 2, and notably, osteocalcin (B1147995). e-enm.orgresearchgate.net
The understanding of bone's endocrine function highlights a complex interplay between the skeletal system and other organs, contributing to the integrated regulation of metabolism and other bodily processes.
Historical Context of this compound's Recognition as an Osteokine
Upon its discovery, this compound's abundance in the bone matrix and its ability to bind minerals through its gamma-carboxyglutamic acid residues led to the initial hypothesis that it was primarily involved in regulating bone mineralization. annualreviews.org For many years, it was primarily utilized as a biochemical marker for osteoblastic bone formation. wikipedia.orgelsevier.es
A pivotal moment in recognizing this compound's broader role came with studies using this compound-deficient mice (Ocn-/-). Contrary to expectations, these mice exhibited largely normal bone mineralization, suggesting that this compound's primary function might lie beyond bone structure. isciii.esfrontiersin.org Further investigations into these mice revealed unexpected phenotypes, including alterations in glucose metabolism, increased adiposity, and changes in insulin (B600854) sensitivity. frontiersin.orgelsevier.esscielo.br These findings provided the first strong evidence that a bone-derived molecule could exert systemic effects on energy metabolism, challenging the traditional view of bone as a static tissue. scielo.br
Subsequent research identified the uncarboxylated form of this compound as the hormonally active isoform, capable of influencing processes such as insulin secretion, insulin sensitivity in peripheral tissues, brain development, male fertility, and muscle function. wikipedia.orgisciii.esfrontiersin.orgscielo.brmdpi.com These detailed research findings solidified the concept of this compound as an osteokine, a hormone secreted by bone with widespread endocrine actions. isciii.esfrontiersin.orgnih.gov
Research findings have detailed the influence of this compound on various physiological processes:
| Physiological Process | Observed Effect (primarily in murine studies) | Supporting Evidence |
| Glucose Homeostasis | Promotes insulin secretion and beta-cell proliferation; enhances insulin sensitivity in adipose tissue and muscle. isciii.esfrontiersin.orgresearchgate.netscielo.br | Studies in this compound-deficient mice and experiments involving this compound administration. frontiersin.orgelsevier.esscielo.br Correlation studies in humans. scielo.bruliege.bekoreamed.orgnih.gov |
| Skeletal Muscle Function | Promotes energy availability and utilization, favoring exercise capacity. wikipedia.orgisciii.esfrontiersin.org | Observed increase in this compound levels during exercise in mice and humans. frontiersin.org |
| Brain Development & Function | Important for proper brain development, spatial learning, memory, and may influence anxiety and depression. wikipedia.orgisciii.esfrontiersin.orgnih.gov | Studies in this compound-deficient mice showing cognitive deficits and anatomical differences. frontiersin.org |
| Male Fertility | Stimulates testosterone (B1683101) biosynthesis in Leydig cells. wikipedia.orgisciii.esannualreviews.orgmdpi.comnih.gov | Studies in this compound-deficient mice and human correlation studies. wikipedia.orgnih.gov |
| Hepatic Steatosis | Plays a role in reducing fat storage in the liver. isciii.esresearchgate.netkoreamed.org | Studies in mice on high-fat diets. isciii.es |
While much of the foundational research on this compound's endocrine functions was conducted in animal models, particularly mice, there is increasing evidence suggesting that similar roles exist in humans. isciii.esfrontiersin.orgscielo.br However, inconsistencies in human study results, potentially due to variations in this compound measurement techniques and study populations, highlight the need for further research to fully elucidate its clinical significance. uliege.be
Properties
CAS No. |
104982-03-8 |
|---|---|
Molecular Formula |
C9H17NO |
Origin of Product |
United States |
Molecular Architecture and Biosynthesis of Osteocalcin
Genomic Organization and Transcriptional Regulation of the BGLAP Gene
The BGLAP gene, located on chromosome 1q22 in humans, spans approximately 1162 base pairs and consists of four exons. sinobiological.comresearchgate.netresearchgate.net Its expression is largely restricted to osteoblasts and, to a lesser extent, odontoblasts, reflecting its specialized role in mineralized tissues. researchgate.netresearchgate.net The transcriptional regulation of BGLAP is a complex process influenced by various factors, including hormones, growth factors, cytokines, and mechanical stimuli. researchgate.net
Promoter Elements and Regulatory Sequences
The promoter region of the BGLAP gene contains several key regulatory elements that are critical for its osteoblast-specific expression and responsiveness to various stimuli. A TATA box is situated upstream of exon 1. researchgate.net The proximal promoter region includes an "OC box," a 24-nucleotide sequence containing a CAAT motif. researchgate.net Additionally, the BGLAP gene features a vitamin D response element (VDRE) located in the distal promoter region, which mediates the gene's transcriptional activation by 1,25-dihydroxyvitamin D3. researchgate.netresearchgate.netoup.com Other hormone response elements, such as those for glucocorticoids (GRE) and cAMP (cAMPRE), are also present. researchgate.net Furthermore, DNA sequences responsive to FGF (OCFRE) and TGFβ (TGFβRE), as well as AP-1 binding sites and a binding site for MSX2, contribute to the intricate regulation of BGLAP expression. researchgate.net
Role of Specific Transcription Factors in Gene Expression
The transcription of the BGLAP gene is tightly controlled by a network of transcription factors, many of which are crucial for osteoblast differentiation. RUNX2 (Runt-related transcription factor 2) is a master regulator of osteogenesis and directly stimulates BGLAP gene transcription. researchgate.netnih.govencyclopedia.pubreactome.orgresearchgate.net The complex of RUNX2 and its co-factor CBFB regulates the transcription of osteoblast genes, including BGLAP. nih.govreactome.org Binding of the RUNX2:CBFB complex to the BGLAP promoter is enhanced by phosphorylation of RUNX2 at serine residue S451. reactome.org
Other transcription factors also play significant roles. While the exact mechanisms for all listed factors (Fra-2, Msx2, Dlx5) in directly regulating BGLAP are still being elucidated, research indicates their involvement in osteoblast differentiation pathways that influence BGLAP expression. For instance, Dlx5 activates the P1 promoter and osteoblast-specific enhancer of Runx2, suggesting an indirect influence on BGLAP expression through its interaction with Runx2. encyclopedia.pubunife.it Msx2 has been shown to repress the transcriptional activity of Runx2 by interacting with it, and Dlx5 can interfere with this repressive activity of Msx2, highlighting a complex interplay between these factors in regulating osteoblast-specific genes like BGLAP. nih.gov
Chromatin Remodeling and Epigenetic Control of Expression
Epigenetic mechanisms, including chromatin remodeling and histone modifications, play a crucial role in regulating BGLAP gene expression without altering the underlying DNA sequence. nih.govoup.comd-nb.info Chromatin structure, which involves the packaging of DNA around histone proteins into nucleosomes, can be altered to control the accessibility of transcriptional machinery to gene promoters. nih.govoup.comnih.gov
Histone acetylation, the addition of acetyl groups to lysine (B10760008) residues on histones, is a key epigenetic modification that generally leads to chromatin relaxation and promotes gene transcription by altering the interaction between histones and DNA. nih.govoup.com This process is mediated by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). oup.com While specific detailed research findings directly linking histone acetylation of the BGLAP promoter were not extensively found in the provided context, the general principle of histone acetylation promoting gene expression in osteogenic differentiation suggests its likely involvement in the fine-tuning of BGLAP transcription. Chromatin remodeling complexes, which utilize ATP hydrolysis to alter nucleosome position and structure, also contribute to regulating gene expression in bone biology and osteogenesis. d-nb.infonih.gov
Species-Specific Divergences in Gene Regulation
There are notable species-specific differences in the transcriptional regulation of the BGLAP gene, particularly concerning its responsiveness to 1,25-dihydroxyvitamin D3 (1,25D3). In human and rat osteoblasts, 1,25D3 stimulates BGLAP expression. nih.govnih.gov Conversely, in murine osteoblasts, 1,25D3 has been observed to inhibit BGLAP expression. nih.govnih.gov This discrepancy supports differences in 1,25D3 responsiveness and mineralization between human/rat and murine osteoblasts. nih.govnih.gov The exact reasons for this species-specific divergence are not fully understood, but potential factors include differences in regulatory loops, the extracellular milieu, and the stage of osteoblast differentiation. nih.govnih.gov Studies have also indicated that the transcriptional response of BGLAP to vitamin D3 in human osteoblasts can depend on the cell origin and culture configuration. frontiersin.org
Post-Translational Modifications and Isoform Generation
Osteocalcin (B1147995) undergoes significant post-translational modifications that are crucial for its function.
Gamma-Carboxylation of Glutamic Acid Residues
A critical post-translational modification of this compound is the gamma-carboxylation of specific glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla) residues. ontosight.ainih.govuniprot.orgresearchgate.net This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is strictly dependent on vitamin K as a cofactor. ontosight.ainih.govuniprot.orgresearchgate.net In human this compound, three specific glutamic acid residues at positions 17, 21, and 24 undergo gamma-carboxylation. researchgate.net
This carboxylation process is essential because the Gla residues enable this compound to bind strongly to calcium ions, which is vital for its incorporation into the hydroxyapatite (B223615) mineral matrix of bone. nih.govresearchgate.netelsevier.esuliege.be The fully carboxylated form of this compound has a high affinity for bone hydroxyapatite and is abundant in the bone extracellular matrix. researchgate.netelsevier.es The vitamin K cycle is integral to this process, ensuring the continuous availability of reduced vitamin K required by GGCX. ontosight.ai
This compound exists in different forms based on its degree of carboxylation, including fully carboxylated this compound (cOC) and undercarboxylated this compound (ucOC), which has fewer than three Gla residues. elsevier.esspandidos-publications.comuliege.be The undercarboxylated form has a lower affinity for bone and is more readily released into the circulation, where it can exert its endocrine functions. elsevier.esspandidos-publications.com The ratio of carboxylated to undercarboxylated this compound is influenced by vitamin K availability and serves as an indicator of vitamin K status. ontosight.ai
While the primary sequence of this compound is largely conserved, variations can lead to different isoforms. In teleost fish, for example, two distinct this compound isoforms, OC1 and OC2, have been identified, encoded by different genes likely originating from a duplication event. researchgate.netresearchgate.netnih.gov These isoforms differ notably in their prodomain structure, suggesting potentially different roles. researchgate.netnih.gov
Role of Vitamin K and Gamma-Glutamyl Carboxylase (GGCX)
The gamma-carboxylation of this compound is a vitamin K-dependent process catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). e-enm.orgbiolegend.commdpi.com This enzymatic reaction converts specific glutamic acid (Glu) residues within the this compound molecule into gamma-carboxyglutamic acid (Gla) residues. nih.gove-enm.orgmdpi.com In human this compound, this carboxylation typically occurs at three specific glutamic acid residues, located at positions 17, 21, and 24. nih.gove-enm.orgbiolegend.com Vitamin K serves as an essential cofactor for GGCX, undergoing a cycle of oxidation and reduction during the carboxylation process. mdpi.comutsouthwestern.edu The structure of GGCX bound to both this compound and vitamin K has been studied, confirming that vitamin K attaches to a pocket within GGCX, facilitating close contact for carboxylation. utsouthwestern.edunih.gov Research using cryo-electron microscopy has provided insights into how GGCX utilizes vitamin K to modify its dependent proteins, revealing that the propeptide of vitamin K-dependent proteins like this compound binds to GGCX, stabilizing the enzyme's structure and creating the vitamin K binding pocket. utsouthwestern.edunih.gov
Influence on Hydroxyapatite Affinity and Matrix Association
The introduction of the negatively charged carboxyl groups on the glutamic acid residues significantly impacts this compound's properties, particularly its affinity for hydroxyapatite. e-enm.orgplos.orguliege.be Hydroxyapatite is the primary mineral component of bone matrix. cenmed.comamericanelements.com The gamma-carboxyglutamic acid residues confer a high affinity for calcium ions, which are abundant in the hydroxyapatite crystal lattice. uliege.bercsb.org This high affinity allows the carboxylated form of this compound to bind strongly to the bone extracellular matrix, where it is largely incorporated. e-enm.orgplos.orguliege.be Studies have shown that this compound binds to hydroxyapatite surfaces through multiple residues, and this binding can influence crystal growth. nih.govacs.orgacs.org The presence of alpha-helix structures in this compound has also been linked to a high affinity for the hydroxyapatite mineral surface, providing favorable conditions for adsorption. nih.gov
Data Table: this compound Carboxylation
| Modification Type | Enzyme Involved | Cofactor | Residues Modified (Human) | Effect on Hydroxyapatite Affinity |
| Gamma-carboxylation | Gamma-Glutamyl Carboxylase (GGCX) | Vitamin K | Glu 17, 21, 24 | Increased |
Decarboxylation and Bioactive Uncarboxylated this compound (ucOCN) Formation
While the carboxylated form of this compound is primarily found embedded in the bone matrix, a less carboxylated or uncarboxylated form is crucial for its endocrine functions. nih.gove-enm.orgplos.org The conversion from the carboxylated to the uncarboxylated form primarily occurs during bone resorption. e-enm.orgplos.orgfrontiersin.org
Mechanisms of pH-Dependent Decarboxylation in Bone Resorption Lacunae
Bone resorption is carried out by osteoclasts, which create a localized acidic environment within resorption lacunae. e-enm.orgplos.orgfrontiersin.org This low pH environment is critical for the dissolution of the bone mineral, hydroxyapatite, and the degradation of the organic matrix. e-enm.org The acidic conditions also play a key role in the decarboxylation of this compound. e-enm.orgplos.orgfrontiersin.org At low pH, the gamma-carboxyl groups on the Gla residues become protonated, reducing their negative charge and, consequently, their affinity for calcium ions and hydroxyapatite. e-enm.orgplos.orgfrontiersin.org This reduction in affinity leads to the release of this compound from the bone matrix. e-enm.orgplos.orgfrontiersin.org The acidic environment facilitates the non-enzymatic decarboxylation of the Gla residues back to glutamic acid residues, resulting in the formation of uncarboxylated this compound (ucOCN). plos.orgscielo.br
Release into Circulation
Following decarboxylation within the bone resorption lacunae, the uncarboxylated this compound, having a reduced affinity for the bone matrix, is released into the surrounding environment and subsequently enters the circulation. e-enm.orgplos.orgfrontiersin.orgbiolegend.com This circulating uncarboxylated form is considered the hormonally active isoform of this compound, capable of exerting effects on distant target tissues. nih.govbiolegend.comscielo.br The circulating levels of decarboxylated this compound are thus influenced by the rate of bone turnover. plos.org
Data Table: this compound Decarboxylation
| Process | Location | Stimulus | Effect on Carboxylation | Resulting Form | Affinity for Hydroxyapatite |
| Decarboxylation | Bone Resorption Lacunae | Low pH | Decreased | Uncarboxylated (ucOCN) | Decreased |
Other Post-Translational Modifications (e.g., Glycation)
Beyond gamma-carboxylation and decarboxylation, this compound can undergo other post-translational modifications. Glycation, the non-enzymatic attachment of sugars to proteins, is one such modification that has been observed in this compound. uliege.benih.govscispace.comaip.org Glycation can occur at specific residues, such as arginine and the N-terminus region. nih.govaip.org Research suggests that glycation of this compound can potentially disrupt its structure, including alpha-helix structures, and reduce its affinity for hydroxyapatite. nih.gov This modification has been investigated for its potential impact on bone biomechanics and fragility, particularly in conditions like Type-2 Diabetes. nih.govnih.govscispace.comaip.org Studies have demonstrated the formation of advanced glycation end-products (AGEs), such as pentosidine, on this compound in bone matrix. nih.govscispace.comaip.orgresearchgate.net The level of glycated this compound has been shown to increase with age in human bone. aip.org
Cellular Synthesis and Secretion Pathways
This compound is primarily synthesized by osteoblasts. nih.gove-enm.orgplos.orgfrontiersin.org The synthesis begins with the transcription of the BGLAP gene, which encodes the this compound pre-pro-peptide. e-enm.orgwikipedia.org Following translation, the peptide undergoes post-translational modifications, including signal sequence cleavage and the formation of a disulfide bond in the endoplasmic reticulum. nih.gov The crucial gamma-carboxylation step, mediated by GGCX and vitamin K, also occurs during or after translocation into the endoplasmic reticulum. nih.govmdpi.comutsouthwestern.edu
Osteoblastic Origin and Secretory Mechanisms
Osteoblasts, the specialized mesenchymal cells responsible for synthesizing and depositing the bone matrix, are the primary producers of this compound. elsevier.esnih.govtaylorfrancis.comtaylorandfrancis.comfrontiersin.orgnih.govwikipedia.orgmdpi.com The gene encoding human this compound, BGLAP, is located on chromosome 1 at 1q25-q31 and encodes an 11kDa, 98 amino acid pre-pro-protein. nih.govsinobiological.com Expression of the BGLAP gene is mainly observed in osteoblasts and, to a lesser extent, in odontoblasts. researchgate.net Transcription of the BGLAP gene is stimulated by vitamin D. researchgate.netoup.com
Following transcription, the preprothis compound peptide undergoes proteolysis, yielding a prepeptide and a prothis compound peptide. researchgate.net The prothis compound peptide can be carboxylated at Glu residues 17, 21, and 24 in a vitamin K-dependent process, forming Gla residues. spandidos-publications.comresearchgate.net This carboxylation generally occurs in a proportion of the newly synthesized pro-osteocalcin (B1168007). researchgate.net Both carboxylated and undercarboxylated pro-osteocalcin peptides are then subjected to a final proteolytic cleavage step, producing mature carboxylated and undercarboxylated this compound. researchgate.net Both forms are released from osteoblasts in a calcium-dependent process. researchgate.net
The secretion of this compound from osteoblasts contributes to its presence in the bone microenvironment and the circulation. researchgate.nettaylorandfrancis.com While carboxylated this compound is largely incorporated into the mineralized bone matrix by binding to hydroxyapatite, undercarboxylated this compound has a lower affinity for the matrix and is more easily released into the bloodstream. elsevier.esresearchgate.net Bone resorption by osteoclasts, which creates an acidic environment, can lead to the decarboxylation of matrix-bound carboxylated this compound, further releasing undercarboxylated this compound into the circulation. researchgate.netfrontiersin.orgnih.govresearchgate.net
Detailed research findings highlight the regulation of this compound synthesis and secretion. Insulin (B600854), for instance, has been shown to bind to its receptor on osteoblasts and stimulate the production of undercarboxylated this compound through mechanisms including enhancing BGLAP gene transcription and reducing the synthesis of osteoprotegerin, which indirectly favors osteoclast activity and the release of undercarboxylated this compound. scielo.br Studies using rat calvarial osteoblasts have also investigated the transcriptional induction of the this compound gene during osteoblast differentiation, linking it to the acetylation of histones H3 and H4. oup.com
Contribution from Other Cell Types (e.g., Odontoblasts, Megakaryocytes)
While osteoblasts are the primary source, smaller amounts of this compound are also produced by other cell types, including odontoblasts and hypertrophic chondrocytes. nih.govtaylorfrancis.comnih.gov
Odontoblasts, the cells responsible for dentin formation in teeth, synthesize this compound. taylorandfrancis.comnih.gov Studies have shown that 1,25-dihydroxyvitamin D₃ can increase this compound synthesis by odontoblasts in vitro at both the transcriptional and protein levels. nih.gov However, research in this compound null mice suggests that locally produced this compound may not significantly influence dentinogenesis under normal physiological conditions. nih.gov Exposure of odontoblast-like cells to lipopolysaccharide has been shown to decrease this compound gene expression. nih.gov
Evidence also indicates that megakaryocytes, the bone marrow cells that produce platelets, contain messenger RNA (mRNA) encoding this compound. oup.comnih.gov this compound mRNA has been detected in rat tibial diaphyseal marrow and is highly enriched in the megakaryocyte population. oup.comnih.gov Fractionation of rat and human blood has shown that platelets also contain this compound mRNA. oup.comnih.gov While this compound mRNA is present, immunoreactive this compound protein has been found at very low levels in platelets and megakaryocytes, suggesting potential translational regulation. oup.comnih.gov The presence of this compound mRNA in these cells suggests a possible contribution to the levels of this compound in the blood. oup.com Emerging evidence suggests that megakaryocytes are essential for skeletal homeostasis and express and produce bone-related proteins, including this compound. researchgate.netphysiology.org Studies have shown that megakaryocyte-secreted factors can play important roles in osteoblast proliferation and differentiation. thno.org Deletion of megakaryocytes in mice has been shown to decrease the number of this compound-positive osteoblasts and reduce this compound levels in bone marrow and serum. thno.org
Table 1: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16213126 |
| γ-Carboxyglutamic acid (Gla) | 123845 |
| Glutamic acid (Glu) | 33062 |
| Vitamin K | 5288042 |
| Carbon dioxide (CO₂) | 280 |
| Oxygen (O₂) | 977 |
| Hydroxyapatite | 14295 |
| 1,25-dihydroxyvitamin D₃ | 5280705 |
| Lipopolysaccharide (LPS) | 314495 |
| Insulin | 9609626 |
| Osteoprotegerin | 90554995 |
| Histone H3 | 149181215 |
| Histone H4 | 149181217 |
Table 2: Key Characteristics of this compound Biosynthesis
| Characteristic | Description |
| Primary Cell Source | Osteoblasts elsevier.esnih.govtaylorfrancis.comtaylorandfrancis.comfrontiersin.orgnih.govwikipedia.orgmdpi.com |
| Gene | BGLAP (human) nih.govsinobiological.com |
| Location of BGLAP Gene | Chromosome 1, 1q25-q31 (human) nih.gov |
| Initial Translation Product | Pre-pro-peptide nih.gov |
| Post-translational Modifications | Signal peptide cleavage, pro-peptide cleavage, γ-carboxylation nih.govresearchgate.net |
| Carboxylation Enzyme | γ-glutamyl carboxylase nih.govresearchgate.netannualreviews.orgspandidos-publications.com |
| Carboxylation Cofactors | Vitamin K, CO₂, O₂ nih.govresearchgate.netannualreviews.orgspandidos-publications.com |
| Carboxylated Residues | Glutamic acid converted to γ-carboxyglutamic acid (Gla) nih.govresearchgate.net |
| Disulfide Bond | Present (Cys23-Cys29 in human) cellsystems.eunih.gov |
| Forms Secreted | Carboxylated (cOC) and Undercarboxylated (ucOC) elsevier.esresearchgate.net |
| Secretion Mechanism | Calcium-dependent from osteoblasts researchgate.net |
| Release from Matrix | Decarboxylation at low pH during osteoclast resorption researchgate.netfrontiersin.orgnih.govresearchgate.net |
Table 3: Contribution of Other Cell Types to this compound Production
| Cell Type | Contribution | Research Findings |
| Odontoblasts | Produce smaller amounts of this compound. nih.govtaylorfrancis.comnih.gov | Vitamin D increases synthesis; role in dentinogenesis may not be significant under normal conditions. nih.gov LPS decreases gene expression. nih.gov |
| Hypertrophic Chondrocytes | Produce smaller amounts of this compound. nih.govtaylorfrancis.com | Mentioned as a source, but detailed biosynthesis/secretion not as extensively covered as osteoblasts/odontoblasts. |
| Megakaryocytes | Contain this compound mRNA; potential contribution to circulating levels. oup.comnih.gov | mRNA detected in bone marrow megakaryocytes and platelets; protein levels are low, suggesting translational regulation. oup.comnih.gov Essential for skeletal homeostasis; express bone-related proteins. researchgate.netphysiology.org Secreted factors influence osteoblasts. thno.org |
Osteocalcin As an Endocrine Mediator: Inter Organ Communication and Signaling Pathways
Conceptual Framework of Bone as an Endocrine Organ
Classically, bone has been viewed primarily as a structural scaffold essential for mobility, calcium homeostasis, and supporting the hematopoietic niche. However, recent research, particularly utilizing advanced genetic techniques in mice, has revealed that bone plays a significant role in regulating various metabolic processes beyond mineral metabolism. nih.gov This evidence strongly supports the concept of the skeleton acting as an endocrine organ. nih.govmdpi.comfrontiersin.org
As an endocrine organ, bone regulates distant functions through the secretion of hormones. nih.gov Osteocalcin (B1147995) is one of the most important substances produced in bone tissue that acts in this capacity. mdpi.com Synthesized by osteoblasts, this compound is secreted into the circulation and influences various target organs, including the pancreas, liver, muscle, adipose tissue, testes, and the central and peripheral nervous systems. frontiersin.orgwjgnet.com This demonstrates a complex interplay where bone metabolism is intricately linked with glucose metabolism and other physiological processes. wjgnet.com
This compound exists in different forms based on its carboxylation status. The gamma-carboxylation of glutamic acid residues at specific positions (17, 21, and 24 in human this compound) is a post-translational modification that occurs within the osteoblast and requires vitamin K. frontiersin.orgisciii.es This carboxylation increases this compound's affinity for calcium and the bone matrix. frontiersin.orgisciii.es During bone resorption, the acidic environment created by osteoclasts leads to the decarboxylation of gamma-carboxylated this compound, releasing the undercarboxylated form (ucOC) into the bloodstream. frontiersin.orgfrontiersin.org The undercarboxylated form is considered the biologically active endocrine hormone. isciii.esfrontiersin.orgnih.gov
The endocrine function of this compound involves regulating glucose homeostasis by stimulating insulin (B600854) expression in the pancreas and adiponectin expression in adipocytes, leading to improved glucose tolerance. wjgnet.com There is also evidence suggesting positive feedforward loops where insulin and adiponectin stimulate this compound expression in osteoblasts. wjgnet.com Furthermore, this compound has been shown to enhance insulin sensitivity and differentiation in muscle, while muscle-secreted factors (myokines) can regulate bone metabolism, illustrating a crosstalk between bone and muscle. wjgnet.comnih.gov this compound also plays a role in male fertility by inducing testosterone (B1683101) production in Leydig cells of the testes. nih.govmdpi.commdpi.com
This compound Receptors and Downstream Signaling Cascades
The endocrine effects of this compound are mediated through its interaction with specific receptors on target cells. Two key receptors have been identified: GPRC6A and GPR158.
GPRC6A-Mediated Signaling
G protein-coupled receptor family C group 6 member A (GPRC6A) is a receptor for this compound and is expressed in various tissues, including pancreatic β-cells, epithelial cells of the small intestine, adipocytes, myotubes, and Leydig cells. wjgnet.commdpi.comspandidos-publications.comresearchgate.net Binding of this compound, particularly the undercarboxylated form, to GPRC6A initiates several downstream signaling cascades. spandidos-publications.comnih.gov
Research has identified at least two major signaling pathways activated by the this compound-GPRC6A interaction: the IP3-Ca²⁺ pathway and the adenylyl cyclase-cAMP-PKA pathway. spandidos-publications.comnih.govresearchgate.net
The binding of this compound to GPRC6A can activate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. researchgate.net This increase in intracellular Ca²⁺ concentration is a critical second messenger involved in various cellular processes, including the secretion of hormones like insulin and adiponectin. nih.govresearchgate.netresearchgate.net Studies have shown that this compound can increase intracellular calcium levels in certain cells, which is linked to GPRC6A activation. nih.gov
Another significant pathway activated by this compound binding to GPRC6A is the adenylyl cyclase-cAMP-PKA pathway. wjgnet.comspandidos-publications.comnih.govresearchgate.net GPRC6A is coupled to adenylate cyclase (AC), and its activation leads to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com Increased intracellular cAMP levels then activate protein kinase A (PKA). mdpi.commdpi.com The cAMP-PKA pathway plays a crucial role in various cellular functions, including metabolism, cell differentiation, and transcriptional regulation. mdpi.com In the context of this compound signaling, this pathway contributes to functions such as promoting cellular proliferation and modulating insulin sensitivity. spandidos-publications.comnih.gov For instance, in osteoblastic cells, ucOC has been shown to promote differentiation via the GPRC6A/cAMP/PKA/AMPK signaling pathway. spandidos-publications.com
The GPRC6A-mediated signaling also involves crosstalk with the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade. wjgnet.comspandidos-publications.comnih.govresearchgate.net Activation of GPRC6A by this compound can lead to the phosphorylation and activation of ERK. wjgnet.comspandidos-publications.comnih.govkarger.com The ERK pathway is involved in regulating cellular proliferation, differentiation, and survival. spandidos-publications.comnih.govkarger.com In pancreatic β-cells, this compound binding to GPRC6A induces ERK phosphorylation and increases insulin synthesis. spandidos-publications.comnih.gov In skeletal muscle cells, GPRC6A-ERK1/2 signaling has been implicated in ucOC-mediated myogenic differentiation. frontiersin.orgkarger.com There is also evidence suggesting that GPRC6A activation can regulate the AKT and ERK1/2 pathways, which are upstream regulators of the mTORC1 pathway. researchgate.net
Activation of Adenylyl Cyclase-cAMP-PKA Pathway
GPR158-Mediated Signaling
More recently, G protein-coupled receptor 158 (GPR158) has also been identified as a receptor for this compound, particularly in the brain and adrenal glands. frontiersin.orgbiorxiv.orgresearchgate.netjci.orgfrontiersin.org Undercarboxylated this compound can cross the blood-brain barrier and activate GPR158 in the brain, influencing functions like memory and behavior. biorxiv.orgresearchgate.netfrontiersin.orgproteinatlas.org
In the brain, GPR158 is highly expressed in neuronal cells, including those in the medial prefrontal cortex and hippocampus. biorxiv.orgproteinatlas.org this compound binding to GPR158 in the hippocampus has been shown to activate the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neurogenesis, synaptic plasticity, and cognitive function. biorxiv.orgresearchgate.netfrontiersin.org The histone-binding protein RbAp48 is involved in this pathway, potentially interacting with GPR158 signaling. researchgate.netfrontiersin.org
In the adrenal glands, embryonic this compound signaling through GPR158 has been shown to regulate postnatal adrenal steroid concentrations. jci.orgfrontiersin.org GPR158 is expressed in the adrenal cortex, and its activation by this compound promotes the proliferation and differentiation of adrenal cells during embryogenesis, partly by upregulating key steroidogenic genes. jci.orgfrontiersin.org While GPRC6A is primarily associated with metabolic effects in peripheral tissues, GPR158 appears to mediate this compound's influence on the central nervous system and adrenal function. jci.orgfrontiersin.orggoogle.com
The signaling downstream of GPR158 is still being elucidated, but studies suggest it can involve the regulation of intracellular adenylate cyclase and cAMP levels, as well as interactions with proteins like RGS7. biorxiv.orgproteinatlas.org While some studies suggest GPR158 binding to this compound initiates a Gαq-IP3 signaling pathway independent of cAMP, further research is needed to fully understand the intricate signaling cascades mediated by GPR158. frontiersin.org
Here is a summary table of the this compound receptors and their associated signaling pathways:
| Receptor | Primary Tissues Expressed | Key Signaling Pathways Activated | Biological Processes Influenced |
| GPRC6A | Pancreas, Adipose, Muscle, Intestine, Testes | IP3-Ca²⁺, Adenylyl Cyclase-cAMP-PKA, MAPK (ERK1/2) | Glucose homeostasis, Insulin secretion/sensitivity, Adiponectin secretion, Muscle function, Male fertility |
| GPR158 | Brain (Neurons), Adrenal Glands | BDNF pathway, potential involvement of cAMP and IP3-Ca²⁺ signaling | Cognitive function, Memory, Adrenal steroidogenesis, Neuroprotection |
Regulation of Histone-Binding Protein RbAp48
This compound's influence extends to the central nervous system, where it interacts with specific receptors to modulate neuronal function. Studies have indicated a link between this compound signaling and the histone-binding protein RbAp48 (also known as Rbbp4). RbAp48 is recognized as a molecular determinant involved in age-related memory loss nih.govresearchgate.net. Research in mice has shown that RbAp48 plays a role in controlling the expression of both Brain-Derived Neurotrophic Factor (BDNF) and GPR158, which are critical components of this compound signaling in the hippocampus nih.govresearchgate.net. Inhibition of RbAp48 in the hippocampal formation has been observed to impair the beneficial cognitive functions of this compound and lead to deficits in discrimination memory nih.govresearchgate.net. Conversely, disruption of this compound/GPR158 signaling results in the downregulation of RbAp48 protein, mimicking the memory deficits seen in the aged hippocampus nih.govresearchgate.net. Furthermore, activating the this compound/GPR158 pathway has been shown to increase RbAp48 expression in the aged dentate gyrus and ameliorate age-related memory loss in mice nih.govresearchgate.net.
Influence on Brain-Derived Neurotrophic Factor (BDNF)
This compound has been demonstrated to influence the levels and function of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and plasticity confex.com. In the hippocampus, this compound, particularly in its uncarboxylated form, has been shown to promote the expression of BDNF and other synaptic proteins, contributing to enhanced synaptic plasticity and improved cognitive function researchgate.net. This effect is mediated, in part, through the GPR158 receptor researchgate.netfrontiersin.org. This compound/GPR158 signaling can activate pathways involving IP3, CaMK, and CREB to upregulate BDNF researchgate.net. Studies in mice lacking this compound have revealed abnormalities in cognitive function, including impaired learning and memory, which were alleviated by this compound supplementation researchgate.net. While some studies strongly support the this compound-BDNF link in the context of cognitive function researchgate.netfrontiersin.orgresearchgate.netresearchgate.netnih.gov, one study investigating this compound's effect after acute ischemic stroke in vitro found no significant effect of this compound on BDNF expression, suggesting potential context-dependent or indirect mechanisms aging-us.com.
Other Putative Receptors and Unidentified Signaling Mechanisms
While GPRC6A and GPR158 have been identified as key receptors mediating some of this compound's effects, research suggests the existence of other putative receptors and signaling mechanisms spandidos-publications.commdpi.comfrontiersin.org. GPRC6A is expressed in various tissues, including pancreatic beta-cells, intestinal epithelial cells, adipocytes, and myotubes, and is considered a receptor for uncarboxylated this compound spandidos-publications.comnih.govwjgnet.com. Activation of GPRC6A by this compound has been linked to the IP3-Ca+2 pathway and the adenylyl cyclase-cAMP-PKA pathway, influencing processes like insulin secretion and cellular proliferation spandidos-publications.com. However, some studies present conflicting data regarding GPRC6A as a direct receptor for this compound in beta-cells, suggesting potential indirect effects or the involvement of other receptors mdpi.com. GPR158, a neuronally-expressed class C GPCR, has been identified as a receptor for this compound in the brain, mediating its effects on neuronal function and cognitive processes researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org. Despite these findings, GPR158 is not expressed in all brain regions where this compound is active, indicating that additional receptors and mechanisms likely contribute to this compound signaling in the brain frontiersin.org. Other potential receptors, such as GPR37, have also been suggested to play a role in this compound's effects in the brain mdpi.comnih.gov. The precise mechanisms and the full spectrum of receptors mediating this compound's diverse actions across different tissues are still areas of ongoing investigation.
Inter-Organ Axes and Endocrine Functions (Mechanistic Research in Animal Models and In Vitro Systems)
This compound functions as a crucial endocrine mediator, facilitating communication between the skeleton and various distant organs. Mechanistic research, primarily utilizing animal models and in vitro systems, has elucidated several inter-organ axes regulated by this compound.
Bone-Pancreas Axis: Regulation of Glucose Homeostasis
The bone-pancreas axis is a well-studied example of this compound's endocrine function, highlighting its critical role in regulating glucose homeostasis spandidos-publications.comwjgnet.comscielo.broup.commdpi.comfrontiersin.orgdiabetesjournals.orge-enm.orgnih.gov. This compound, particularly its uncarboxylated form, is released from bone and acts on pancreatic beta-cells to influence insulin production and secretion nih.govwjgnet.comscielo.broup.come-enm.orgnih.gov. This interaction forms a positive feedback loop where insulin also influences osteoblast activity and this compound production scielo.brfrontiersin.orgdiabetesjournals.orgnih.gov. Studies in this compound-deficient mice have demonstrated impaired glucose tolerance and insulin resistance, phenotypes that can be reversed by this compound administration scielo.brfrontiersin.orgpnas.org.
Stimulation of Pancreatic Beta-Cell Proliferation
Undercarboxylated this compound has been shown to stimulate the proliferation of pancreatic beta-cells spandidos-publications.comscielo.broup.come-enm.orgpnas.orgnih.gov. This effect is crucial for maintaining adequate beta-cell mass, which is essential for sufficient insulin production. Research in mice indicates that this compound promotes beta-cell proliferation during both development and adulthood, a process mediated through the GPRC6A receptor expressed on beta-cells spandidos-publications.comnih.gov. Studies using isolated pancreatic islets and beta-cell lines have shown that picomolar amounts of this compound are sufficient to regulate genes involved in beta-cell proliferation, such as CyclinD2 and Cdk4 pnas.org. Genetic inactivation of GPRC6A specifically in beta-cells in mice leads to impaired insulin production and glucose intolerance due to a defect in this compound-stimulated beta-cell proliferation nih.govnih.gov.
Here is a table summarizing data on this compound's effect on beta-cell proliferation:
| Study | Model System | This compound Form | Observed Effect on Beta-Cell Proliferation | Mediating Receptor |
| Lee et al., 2007 spandidos-publications.comoup.com | Mice, in vitro beta-cells | Uncarboxylated this compound (ucOC) | Increased proliferation | Not specified in snippet, but GPRC6A is generally implicated in pancreatic effects spandidos-publications.com |
| Wei et al., 2011 spandidos-publications.comnih.gov | Mice, in vitro beta-cells | This compound | Promotes proliferation during development and adulthood | GPRC6A |
| Ferron et al., 2008 pnas.org | Mouse islets, beta-cell line | This compound | Increased proliferation (dose-dependent) | Not specified in snippet, but GPRC6A is generally implicated in pancreatic effects spandidos-publications.com |
| Mera et al., 2016 oup.com | Human islets (cultured and transplanted in mice) | Decarboxylated this compound (D-OC) | Stimulates proliferation | Not specified in snippet |
| Yeap et al., 2024 e-enm.org | Not specified (review) | Decarboxylated this compound | Stimulates proliferation | Not specified in snippet |
| Oury et al., 2016 diabetesjournals.org | Mouse pancreatic β-cells | ucOC | Leads to proliferation | Gprc6a diabetesjournals.org |
| Mosialou et al., 2019 nih.gov | Mouse β-cell lineage (Gprc6aflox; Pdx1-Cre mice) | This compound | Essential for proliferation | Gprc6a nih.gov |
Enhancement of Insulin Production and Secretion
This compound significantly enhances insulin production and secretion from pancreatic beta-cells spandidos-publications.comnih.govwjgnet.comscielo.broup.come-enm.orgnih.govpnas.org. This action is a critical component of its glucose-lowering effect. Studies have shown that this compound increases the expression of insulin genes and stimulates glucose-stimulated insulin secretion (GSIS) oup.compnas.org. The binding of this compound to GPRC6A in the pancreas induces signaling pathways, including Erk phosphorylation, which leads to increased insulin synthesis spandidos-publications.com. In vitro experiments using isolated pancreatic islets and beta-cell lines have demonstrated that this compound treatment increases insulin expression and secretion in a dose-dependent manner pnas.orgnih.gov. Mice lacking this compound or GPRC6A in beta-cells exhibit impaired insulin secretion and consequently glucose intolerance nih.govnih.gov. There is also evidence suggesting that this compound can indirectly stimulate insulin secretion by increasing the secretion of glucagon-like peptide-1 (GLP-1) from intestinal endocrine cells mdpi.comnih.govwjgnet.come-enm.orgnih.gov.
Here is a table summarizing data on this compound's effect on insulin production and secretion:
| Study | Model System | This compound Form | Observed Effect on Insulin | Mediating Receptor/Mechanism |
| Lee et al., 2007 spandidos-publications.comoup.com | Mice, in vitro beta-cells | ucOC | Increases insulin secretion and proliferation | Not specified in snippet, but GPRC6A is generally implicated in pancreatic effects spandidos-publications.com |
| Ferron et al., 2008 pnas.org | Mouse islets, beta-cell line | This compound | Stimulates insulin expression and secretion (dose-dependent), improves GSIS in vivo | Not specified in snippet, but GPRC6A is generally implicated in pancreatic effects spandidos-publications.com |
| Wei et al., 2011 spandidos-publications.com | Not specified (review) | This compound | Direct activation of GPRC6A modifies insulin secretion | GPRC6A spandidos-publications.com |
| Mera et al., 2016 oup.com | Cultured human islets | D-OC | Stimulates insulin processing and secretion | Not specified in snippet |
| Morioka et al., 2018 nih.govwjgnet.com | Pancreas, small intestine | ucOC | Directly stimulates insulin secretion from pancreas, indirectly through increasing GLP-1 secretion from small intestine | GPRC6A (in pancreas β-cells and intestinal epithelial cells) nih.govwjgnet.com |
| Yeap et al., 2024 e-enm.org | Not specified (review) | Decarboxylated this compound | Promotes insulin secretion | Not specified in snippet |
| Oury et al., 2016 diabetesjournals.org | Mouse pancreatic β-cells, intestinal epithelial cells | ucOC | Leads to insulin production and secretion, and release of GLP-1 | Gprc6a diabetesjournals.org |
| Mosialou et al., 2019 nih.gov | Mouse β-cell lineage (Gprc6aflox; Pdx1-Cre mice) | This compound | Essential for insulin production and secretion | Gprc6a nih.gov |
| Gao et al., studies mdpi.com | Rat INS-1 pancreatic β-cells | ucOC | Potentiates GSIS by closing KATP channels, increasing intracellular calcium; mediated by PLC and PKC signaling pathways | Conflicting data on GPRC6A binding in this specific study mdpi.com |
Influence on Glucagon-Like Peptide-1 (GLP-1) Secretion
This compound, specifically its undercarboxylated form (ucOC), has been shown to influence the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L cells in the small intestine. e-enm.orgnih.govplos.orgfrontiersin.org GLP-1 is an incretin (B1656795) hormone known for its role in stimulating insulin secretion in a glucose-dependent manner and promoting pancreatic islet beta-cell proliferation. plos.orgfrontiersin.orgnih.gov
Studies have demonstrated that ucOC treatment significantly increases GLP-1 expression in STC-1 enteroendocrine cells in vitro. nih.gov Administration of ucOC in mice has also been shown to increase serum GLP-1 and insulin levels. nih.govplos.org This effect appears to be mediated through the GPRC6A receptor, which is expressed in intestinal epithelial cells. plos.orgresearchgate.net The stimulation of insulin secretion by ucOC is largely mediated by the release of GLP-1 from intestinal endocrine cells. nih.govplos.org
The concept of a bone-intestine axis is supported by these findings, where ucOC from bone influences GLP-1 release from the intestine, which in turn affects insulin secretion from the pancreas. researchgate.net
Bone-Adipose Tissue Axis: Adiposity and Energy Metabolism Regulation
This compound plays a significant role in the crosstalk between bone and adipose tissue, influencing adiposity and the regulation of energy metabolism. nih.gove-enm.orgscielo.brejeph.com Studies in this compound-deficient mice have revealed phenotypes indicative of impaired glucose-fat and endocrine metabolism, including increased visceral fat accumulation and reduced energy expenditure. isciii.esscielo.brnih.gov Administration of this compound has been shown to reverse these phenotypes. isciii.esscielo.br
Decarboxylated this compound levels are inversely correlated with fasting serum glucose levels, total body fat, visceral fat area, and body mass index in humans. e-enm.orgscielo.br This suggests a link between this compound levels and metabolic health parameters. This compound's influence on energy metabolism involves its effects on adipocytes and their function. scielo.brejeph.com
Modulation of Adiponectin Expression
Animal studies have shown that this compound is associated with increased adiponectin gene expression in white adipose tissue. ahajournals.org this compound gain-of-function mouse models exhibit increased secretion of adiponectin. ahajournals.org In humans, circulating this compound levels have been found to be positively associated with plasma adiponectin levels, independent of factors like age, gender, and BMI. ahajournals.orgnih.gov
Impact on Lipid Metabolism and Visceral Fat Accumulation
This compound has been implicated in the regulation of lipid metabolism and the reduction of visceral fat accumulation. e-enm.orgisciii.esejeph.comtjoddergisi.orgelsevier.es Decarboxylated this compound plays a role in reducing the accumulation of visceral fat and decreasing fat storage in the liver. e-enm.org
Studies in this compound-deficient mice have shown an increase in fat mass, adipocyte number, and serum triglyceride levels. ahajournals.org Conversely, administration of this compound has been shown to protect against diet-induced obesity and reverse hepatic steatosis in mice on a high-fat diet. isciii.eselsevier.es
In humans, this compound levels have been inversely correlated with visceral fat area. e-enm.orgscielo.brnih.govsci-hub.se While some studies suggest a role in regulating triglyceride and cholesterol levels, the relationship between this compound and lipid metabolism parameters in humans appears to be inconsistent across different studies. nih.govnih.gov However, the reduction of visceral fat has been identified as a strong predictor of changes in this compound levels, with a positive correlation observed with insulin sensitivity. scielo.brsci-hub.se
Regulation of Energy Expenditure
This compound is involved in the regulation of energy expenditure. scielo.brejeph.comnih.govelsevier.esnih.gov this compound-deficient mice exhibit lower energy expenditure compared to control mice. scielo.brnih.gov Administration of this compound has been shown to increase energy expenditure in mice. isciii.esnih.govelsevier.es
Recent research suggests that serum this compound can increase the expression of genes involved in thermogenesis, such as peroxisome proliferator-activated receptor gamma coactivator-1α (PGC-1α) and uncoupling protein-1 (UCP1), in brown adipose tissue. ejeph.comejeph.com This mechanism could contribute to this compound's effect on increasing energy expenditure.
Bone-Muscle Axis: Muscle Function and Exercise Physiology
Bone and muscle are functionally connected, and this compound is recognized as a key molecule in this interaction, influencing muscle function and adaptation to exercise. e-enm.orgfrontiersin.orgisciii.esmdpi.commdpi.comfrontiersin.orgfrontiersin.org this compound signaling in myofibers is crucial for optimal adaptation to exercise. mdpi.comfrontiersin.orgnih.gov
Studies have shown that circulating this compound levels increase after exercise in both mice and humans. e-enm.orgfrontiersin.orgmdpi.comnih.gov This increase is associated with improved exercise capacity. e-enm.orgmdpi.comnih.gov this compound levels tend to decline with aging, coinciding with a decrease in exercise capacity and muscle mass. mdpi.comfrontiersin.org Injecting this compound in older mice has been shown to restore their exercise capacity to levels comparable to those of young adults and promote an increase in muscle mass. e-enm.orgmdpi.com
This compound exerts its effects on muscle through its receptor GPRC6A, which is expressed on muscle cells. frontiersin.orgmdpi.comresearchgate.net
Enhancement of Muscle Glucose and Fatty Acid Uptake
This compound signaling in myofibers promotes the uptake and catabolism of glucose and fatty acids, which are essential nutrients for muscle function, particularly during exercise. e-enm.orgfrontiersin.orgisciii.esmdpi.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net This enhancement of nutrient uptake is crucial for muscle adaptation to exercise. e-enm.orgfrontiersin.orgnih.gov
In vitro studies have shown that muscle glucose uptake is increased upon exposure to this compound. frontiersin.org this compound favors the translocation of the glucose transporter GLUT4 to the plasma membrane, increasing glucose uptake. researchgate.net It also promotes the expression of fatty acid transporters and stimulates beta-oxidation. researchgate.net
This action of this compound on nutrient uptake in muscle fibers contributes to improved glucose utilization and energy metabolism. frontiersin.orgfrontiersin.org
Data Tables
While the search results provide qualitative data and correlations, specific quantitative data tables with detailed experimental results (e.g., changes in hormone levels, fat mass, exercise capacity under different conditions) are not consistently presented in a format suitable for direct extraction into interactive tables without further processing or access to the full study data. The findings are primarily described in terms of observed correlations, increases, or decreases in various parameters.
Detailed Research Findings Summary
Regulation of Muscle Sensitivity to Insulin
Undercarboxylated this compound, the hormonally active form, has been shown to enhance insulin sensitivity in skeletal muscle. Research indicates that this compound promotes the uptake and utilization of both glucose and fatty acids by muscle fibers. thermofisher.comscribd.comnih.govuniprot.org Studies in mice have demonstrated that insulin resistance in osteoblasts can lead to decreased circulating levels of active this compound, subsequently reducing insulin sensitivity in skeletal muscle. nih.gov The G protein-coupled receptor family C group 6 member A (GPRC6A) has been identified as a potential receptor for this compound in muscle, mediating some of its metabolic effects. thermofisher.com
Influence on Exercise Capacity and Performance
This compound is recognized for its positive influence on exercise capacity and performance. Studies in both mice and humans have observed an increase in circulating this compound levels during exercise. assaygenie.comatlasgeneticsoncology.org This bone-derived hormone contributes to enhanced muscle function by facilitating the uptake and catabolism of glucose and fatty acids, providing necessary energy for exertion. scribd.comatlasgeneticsoncology.org Research using genetically modified mice has indicated that this compound signaling within myofibers is both necessary and sufficient for optimal adaptation to exercise. assaygenie.comrcsb.org Furthermore, the age-related decline in this compound levels has been correlated with a diminished exercise capacity. assaygenie.comatlasgeneticsoncology.org Supplementation with this compound has been shown to improve exercise performance in older mice. assaygenie.comatlasgeneticsoncology.orgrcsb.org
Here is a summary of findings related to this compound's influence on Exercise Capacity:
| Species | Intervention/Observation | Key Finding | Source |
| Mice | Exercise | Increased this compound levels | assaygenie.comatlasgeneticsoncology.org |
| Humans | Exercise | Increased this compound levels | assaygenie.comatlasgeneticsoncology.org |
| Mice | This compound deficiency | Diminished exercise capacity | assaygenie.comatlasgeneticsoncology.org |
| Mice | This compound supplementation (older mice) | Improved exercise capacity, comparable to younger mice | assaygenie.comatlasgeneticsoncology.orgrcsb.org |
| Mice | This compound signaling in myofibers | Necessary and sufficient for optimal exercise adaptation | assaygenie.comrcsb.org |
| Mice | This compound action in muscle | Promotes glucose and fatty acid utilization | scribd.comassaygenie.com |
| Humans | Age-related decline in this compound | Coincides with diminished exercise capacity and muscle mass (in mice) | assaygenie.comatlasgeneticsoncology.org |
Reciprocal Signaling Loops (e.g., IL-6 Feedback)
A reciprocal signaling loop exists between bone and muscle involving this compound and Interleukin-6 (IL-6). Exercise leads to an increase in circulating this compound. assaygenie.comatlasgeneticsoncology.org this compound, in turn, promotes the release of IL-6 from muscle fibers (myofibers). rcsb.orgaddgene.org IL-6 then acts on osteoblasts, signaling them to increase osteoclast differentiation. rcsb.orgaddgene.orgucl.ac.uk Increased osteoclast activity leads to bone resorption, which facilitates the release of bioactive, undercarboxylated this compound from the bone matrix, thus completing a feedback loop that further supports muscle function during exercise. rcsb.orgaddgene.orgucl.ac.uk This intricate interaction highlights a muscle-bone-muscle endocrine axis crucial for adapting to physical activity. ucl.ac.uk
Bone-Brain Axis: Neurobiological Processes and Cognitive Function
The concept of a bone-brain axis has gained significant attention, with this compound identified as a key mediator influencing various neurobiological processes and cognitive functions. scribd.comassaygenie.comorigene.comatlasgeneticsoncology.orguniprot.orgscbt.comciteab.comuniprot.orguniprot.orgrcsb.orguniprot.org this compound is capable of crossing the blood-brain barrier, allowing it to directly influence brain function. origene.comatlasgeneticsoncology.orgscbt.comuniprot.orguniprot.orgrcsb.orguniprot.orgscbt.comgenecards.orgidrblab.cn
Influence on Neurotransmitter Synthesis (e.g., Serotonin, Dopamine, Norepinephrine, GABA)
This compound has a notable impact on the synthesis of several neurotransmitters in the brain. It has been shown to promote the expression of genes necessary for the synthesis of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. assaygenie.comorigene.comatlasgeneticsoncology.orgscbt.comuniprot.orguniprot.orgrcsb.orguniprot.orgscbt.comgenecards.orgidrblab.cnebi.ac.uk Conversely, this compound inhibits the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). assaygenie.comorigene.comscbt.comrcsb.orguniprot.orgscbt.comebi.ac.uk Studies in this compound-deficient mice have revealed decreased levels of serotonin, dopamine, and norepinephrine, alongside increased levels of GABA in the brain. scbt.comscbt.comebi.ac.uk
Role in Brain Development and Hippocampal Structure
This compound is crucial for proper brain development, particularly the development of the hippocampus, a brain region vital for learning and memory. assaygenie.comorigene.comscbt.comgenecards.orgidrblab.cnnih.gov Maternal this compound plays a critical role during embryonic development, crossing the placenta to promote fetal neurogenesis and prevent neuronal apoptosis in the hippocampus. scbt.comuniprot.orggenecards.orgidrblab.cnnih.gov Studies on this compound-deficient mice have demonstrated significant neuroanatomical defects, including abnormally small hippocampi. assaygenie.comscbt.comuniprot.orgscbt.comgenecards.org This highlights the importance of adequate this compound levels during developmental stages for proper brain architecture.
Modulation of Learning, Memory, and Anxiety-Related Behaviors
This compound significantly modulates cognitive functions, including learning and memory, and influences anxiety-related behaviors. This compound deficiency in mice leads to impaired spatial learning and memory and increased anxiety-like behaviors. assaygenie.comorigene.comscbt.comrcsb.orgscbt.comgenecards.orgebi.ac.ukuniprot.org These behavioral deficits can be ameliorated by this compound administration in mice. assaygenie.comorigene.comuniprot.orgrcsb.orgscbt.comgenecards.org The G protein-coupled receptor 158 (GPR158), expressed in hippocampal neurons, has been identified as a key receptor mediating this compound's effects on cognitive function and anxiety. origene.comuniprot.orguniprot.orgrcsb.orgnih.gov this compound's influence on neurotransmitter balance and hippocampal structure likely underlies its impact on these complex behaviors.
Here is a summary of this compound's influence on Neurobiological Processes and Cognitive Function:
| Aspect | Key Findings in this compound Deficiency (Mice) | Effects of this compound Supplementation (Mice) | Involved Mechanisms/Receptors | Source |
| Neurotransmitter Synthesis | Decreased serotonin, dopamine, norepinephrine; Increased GABA | Promotes synthesis of monoamines, inhibits GABA synthesis | Direct action on neurons | assaygenie.comorigene.comscbt.comrcsb.orguniprot.orgscbt.comebi.ac.uk |
| Brain Development | Smaller hippocampus, neuroanatomical defects | Maternal this compound prevents neuronal apoptosis and supports neurogenesis | Maternal transfer across placenta | assaygenie.comorigene.comscbt.comuniprot.orgscbt.comgenecards.orgidrblab.cnnih.gov |
| Learning & Memory | Impaired spatial learning and memory | Improves learning and memory | Mediated by GPR158 in hippocampus, influences BDNF | assaygenie.comorigene.comuniprot.orgscbt.comuniprot.orgrcsb.orgscbt.comgenecards.orgebi.ac.uknih.govuniprot.org |
| Anxiety-Related Behaviors | Increased anxiety-like behavior | Decreases anxiety-like behavior | Mediated by GPR158 | assaygenie.comorigene.comuniprot.orgscbt.comuniprot.orgrcsb.orgscbt.comgenecards.orgebi.ac.uknih.govuniprot.org |
Acute Stress Response Mechanisms
Recent research has highlighted a critical role for this compound in mediating the acute stress response (ASR) in bony vertebrates, including mice, rats, and humans. researchgate.netox.ac.uk Exposure to various stressors leads to a rapid and selective surge of circulating bioactive this compound. researchgate.netox.ac.uk This surge is facilitated by stressors favoring the uptake of glutamate (B1630785) by osteoblasts, which inhibits the enzyme gamma-carboxylase (GGCX) responsible for inactivating this compound through carboxylation. researchgate.netox.ac.ukannualreviews.org This process results in the release of uncarboxylated or undercarboxylated this compound into the bloodstream. annualreviews.org
This compound contributes to the unfolding of the ASR by signaling in post-synaptic parasympathetic neurons. researchgate.netox.ac.uk It inhibits the activity of these neurons, thereby leaving the sympathetic tone unopposed, which is essential for the "fight-or-flight" response. researchgate.netox.ac.ukannualreviews.org Studies in adrenalectomized rodents and patients with adrenal insufficiency suggest that their ability to mount an ASR is linked to high circulating this compound levels. researchgate.netox.ac.uk This indicates that this compound defines a bone-dependent endocrine mediation of the ASR that can function independently of adrenal activation and the release of adrenaline and corticosteroids. researchgate.netannualreviews.org
Bone-Testis Axis: Regulation of Male Reproductive Function
The skeleton, through this compound, plays a significant role in regulating male reproductive function, establishing a bone-testis axis. mdpi.comnih.govnih.govresearchgate.net This axis operates, in part, independently of and in parallel to the classical hypothalamus-pituitary-testis axis. nih.govresearchgate.netfrontiersin.org
Stimulation of Leydig Cell Proliferation
This compound has been shown to influence Leydig cells, the primary testosterone-producing cells in the testes. mdpi.comnih.govresearchgate.net While some studies suggest this compound stimulates testosterone production by acting on Leydig cells mdpi.comnih.govresearchgate.net, direct evidence specifically detailing the stimulation of Leydig cell proliferation by this compound in the provided search results is less prominent than its role in testosterone synthesis. However, this compound's influence on testosterone production, a key factor in testicular function and development, indirectly supports its broader role in maintaining reproductive health, which would involve Leydig cell activity. mdpi.comnih.govnih.govresearchgate.netfrontiersin.orgecerm.orgnih.gov A study involving cocultures of spermatogonial cells and Leydig cells indicated that this compound positively influenced testosterone release from Leydig cells, suggesting an interaction that supports the testicular environment. nih.gov
Promotion of Testosterone Production and Spermatogenesis
This compound, particularly its uncarboxylated form, is a key regulator of testosterone synthesis in Leydig cells. mdpi.comnih.govnih.govresearchgate.netecerm.orgjci.org It binds to the G protein-coupled receptor class C group 6 member A (GPRC6A) on Leydig cells, initiating intracellular signaling pathways. mdpi.comnih.govnih.govresearchgate.netecerm.orgjci.org This interaction leads to the upregulation of steroidogenic genes such as StAR, CYP11A1, CYP17A1, and 3β-HSD, which are essential for testosterone biosynthesis. mdpi.comecerm.org
Studies in Ocn−/− mice have demonstrated reduced testis weight, lower testosterone levels, and decreased sperm count, largely attributed to impaired testosterone synthesis in Leydig cells. mdpi.com This highlights the crucial role of this compound in maintaining reproductive function. mdpi.com In humans, studies have shown a positive association between serum this compound levels and testosterone levels, particularly during mid-puberty and in certain metabolic conditions. nih.govfrontiersin.org
This compound's promotion of testosterone production consequently favors spermatogenesis, the process of sperm production. mdpi.comfrontiersin.org Testosterone is vital for the development and maintenance of male reproductive function, including regulating spermatogenesis. mdpi.comecerm.org While this compound directly impacts testosterone synthesis, its effect on spermatogenesis is largely mediated through this increase in testosterone levels. mdpi.comecerm.org
Table 1: Effect of this compound Deficiency on Male Reproductive Parameters in Mice
| Parameter | Ocn+/+ (Wild Type) | Ocn−/− (this compound Deficient) |
| Testis Weight | Normal | Reduced |
| Testosterone Levels | Normal | Lower |
| Sperm Count | Normal | Decreased |
Emerging Roles in Other Tissues
Beyond its established roles in bone and male reproduction, this compound is being investigated for its emerging functions in other tissues, including the liver and vascular endothelium.
Liver: Influence on Hepatic Steatosis and De Novo Lipogenesis
This compound has been implicated in the regulation of liver metabolism, with studies suggesting an influence on hepatic steatosis (fatty liver) and de novo lipogenesis (the synthesis of fatty acids). nih.govnih.govmdpi.comresearchgate.net In humans, this compound levels have been inversely associated with liver disease. nih.govnih.gov
Research in mouse models indicates that this compound treatment can attenuate the accumulation of liver fat. nih.gov While this compound treatment modestly decreased genes related to mitochondrial biogenesis, it did not directly alter liver expression of genes involved in fatty acid oxidation and de novo lipogenesis in one study. nih.gov This suggests that its effect on steatosis might be indirectly mediated, possibly by reducing inflammation-driven lipolysis in adipose tissue. nih.gov
However, other studies provide more direct evidence of this compound's impact on hepatic lipogenesis. Uncarboxylated this compound has been shown to inhibit de novo lipogenesis and promote fatty acid oxidation in hepatocytes. mdpi.comresearchgate.net It appears to reduce liver lipogenesis by decreasing the expression of SREBP-1c, a critical transcription factor in regulating hepatic lipid synthesis. nih.govmdpi.com Studies using human hepatoma cells (HepG2) and other liver cell lines have shown that uncarboxylated this compound can effectively alleviate lipid accumulation induced by fatty acids and inhibit the expression of genes associated with de novo lipogenesis, including SCD1 and SREBP-1c. mdpi.com
Table 2: Influence of Uncarboxylated this compound (GluOC) on Hepatic Gene Expression in Hepatocytes
| Gene Target | Effect of GluOC Treatment |
| SREBP-1c | Decreased Expression |
| SCD1 | Decreased Expression |
| Genes associated with de novo lipogenesis | Inhibited Expression |
Vascular Endothelium: Protective Effects and Anti-Calcification Mechanisms
There is increasing evidence suggesting a link between the skeleton and atherosclerotic vascular disease, with this compound being a potential mediator. nih.govemjreviews.com Undercarboxylated this compound has been linked to the regulation of metabolic functions, including glucose and lipid metabolism, which can indirectly influence vascular health. nih.gov
The current literature suggests that uncarboxylated this compound may stimulate signaling pathways in vascular cells, such as the PI3K/Akt pathway, leading to the upregulation of nitric oxide and nuclear factor kappa β (NF-κβ). nih.gov This could potentially protect endothelial function and prevent the development of atherosclerosis. nih.gov However, it is noted that this protective effect might be mediated through improvements in insulin signaling rather than a direct action on the vasculature. nih.gov
The association between this compound and vascular calcification is complex and not fully clear. nih.govresearchgate.net Total this compound is frequently associated with vascular calcification, which might occur as vascular cells adopt an osteogenic phenotype. nih.govemjreviews.com While some studies suggest total this compound has no anti-mineralization effect nih.gov, others indicate that this compound overexpression promoted glucose transport and utilization in vascular smooth muscle cells, which also promoted osteogenic differentiation and vascular calcification. researchgate.net Conversely, silencing this compound RNA has been shown to reduce calcification and inhibit osteochondrogenic differentiation in these cells. researchgate.net The precise role of this compound as a mediator or merely a marker of vascular calcification requires further investigation, particularly distinguishing the effects of its different forms. nih.gov
Cartilage: Modulation of Chondrocyte Differentiation and Endochondral Ossification
This compound (OCN), traditionally recognized as an abundant protein in the bone matrix and a marker of mature osteoblasts, has also been detected with high expression in chondrocytes, particularly hypertrophic chondrocytes, suggesting a role beyond bone mineralization in the context of cartilage development and remodeling mdpi.comresearchgate.netnih.gov. Its presence in the endochondral ossification microenvironment, even after extracellular matrix degradation or replacement, highlights its potential local influence mdpi.com.
Research utilizing a CRISPR/Cas9-mediated bglap–bglap2 deficiency mouse model (OCNem mice) has provided significant evidence regarding OCN's regulatory function in chondrocyte differentiation and endochondral ossification mdpi.comresearchgate.netcas.cncas.cnnih.gov. Endochondral ossification is a critical process for the development of long bones, involving the mineralization of a cartilage template into bone mdpi.comresearchgate.netcas.cncas.cn.
Studies on OCNem mice revealed significant delays in the development of both primary and secondary ossification centers when compared to wild-type mice mdpi.comresearchgate.netcas.cncas.cnnih.gov. These deficient mice also exhibited increased cartilage length in growth plates and hypertrophic zones during neonatal and adolescent stages, indicating a disturbance in endochondral ossification during embryonic and postnatal periods mdpi.comresearchgate.netcas.cncas.cnnih.gov.
Mechanistically, OCN deficiency was found to increase chondrocyte differentiation and postpone the process of vascularization, which is essential for the progression of endochondral ossification mdpi.comresearchgate.netcas.cncas.cnnih.gov. Further investigations using bone marrow mesenchymal stromal cells (BMSCs) from OCNem mice demonstrated an increased capacity for chondrogenic differentiation in the absence of OCN mdpi.comresearchgate.netcas.cn. Transcriptional network analysis in these BMSCs implicated that BMP and TGF-β signaling pathways were significantly affected, pathways known to be closely associated with cartilage development and maintenance mdpi.comresearchgate.netcas.cn.
These findings suggest that OCN plays a regulatory role in inhibiting chondrocyte differentiation and promoting the timely progression of endochondral ossification and vascularization. The observed delays and increased cartilage formation in OCN-deficient states underscore OCN's potential as an inducer of endochondral ossification mdpi.com.
The expression of OCN in cartilage has also been correlated with chondrocyte hypertrophy in osteoarthritis (OA), a common cartilage disorder nih.govresearchgate.net. In OA, chondrocytes can undergo differentiation towards a hypertrophic phenotype nih.gov. Studies have shown that OCN expression in cartilage, alongside other bone matrix proteins, correlates directly with OA progression and joint damage, reflecting this chondrocyte differentiation and hypertrophic shift researchgate.net. While OCN is typically considered a marker of mature osteoblasts, it has been detected in post-hypertrophic chondrocytes of the epiphyseal growth plate and its expression in osteoarthritic chondrocytes correlates with chondrocyte hypertrophy in OA nih.govresearchgate.net.
The following table summarizes key observations from studies on OCN deficiency and its impact on cartilage and endochondral ossification:
| Feature | Wild-Type Mice | OCNem Mice | Reference |
| Primary Ossification Centers | Normal Development | Significant Delays | mdpi.comresearchgate.netcas.cncas.cnnih.gov |
| Secondary Ossification Centers | Normal Development | Significant Delays | mdpi.comresearchgate.netcas.cncas.cnnih.gov |
| Cartilage Length (Growth Plates/Hypertrophic Zones) | Normal | Increased Length | mdpi.comresearchgate.netcas.cncas.cnnih.gov |
| Chondrocyte Differentiation | Normal | Increased | mdpi.comresearchgate.netcas.cncas.cnnih.gov |
| Vascularization Process | Normal | Postponed | mdpi.comresearchgate.netcas.cncas.cnnih.gov |
| BMSC Chondrogenic Capacity | Normal | Increased | mdpi.comresearchgate.netcas.cn |
This elucidation of OCN's function in modulating chondrocyte differentiation and endochondral ossification contributes to a more comprehensive understanding of its impact on skeletal development and homeostasis mdpi.comresearchgate.net.
Regulatory Networks and Interplay with Other Biological Systems
Hormonal and Cytokine Interactions Modulating Osteocalcin (B1147995) Activity
The activity and production of this compound are finely tuned by interactions with several key hormones and cytokines, highlighting the interconnectedness of skeletal and endocrine systems.
Insulin (B600854) and Adiponectin Feedback Loops with this compound
A notable aspect of this compound's regulatory network is its involvement in feedback loops with insulin and adiponectin. Undercarboxylated this compound (ucOC), the hormonally active form, has been shown to stimulate insulin secretion from pancreatic beta-cells and increase adiponectin expression in adipose tissue. wjgnet.comnih.gov This action contributes to enhanced insulin sensitivity in peripheral tissues like muscle. wjgnet.comnih.gov
Conversely, insulin and adiponectin exert influence on osteoblasts, stimulating this compound expression. wjgnet.comnih.gov Insulin signaling in osteoblasts is crucial for proper glucose homeostasis throughout the body. isciii.es Insulin binds to insulin receptors (InsR) on osteoblasts, which can lead to a decrease in the activity of the transcription factor FoxO1. e-enm.org This, in turn, can influence this compound expression. scielo.br Adiponectin also stimulates this compound expression and osteoblast differentiation, potentially via the AMP-activated protein kinase (AMPK) signaling pathway. nih.govwjgnet.com These interactions suggest the existence of positive feedforward loops among bone, the pancreas, and adipose tissue. wjgnet.comnih.gov
Data illustrating the reciprocal relationship between this compound, insulin, and adiponectin:
| Hormone/Adipokine | Effect on this compound Production/Activity | Effect of this compound (ucOC) |
| Insulin | Stimulates expression in osteoblasts wjgnet.comnih.govwjgnet.com | Stimulates secretion from pancreas wjgnet.comnih.gov |
| Adiponectin | Stimulates expression in osteoblasts wjgnet.comnih.govwjgnet.com | Stimulates expression in adipose tissue wjgnet.comnih.gov |
Vitamin D, Parathyroid Hormone (PTH), and Fibroblast Growth Factor 23 (FGF23) in this compound Regulation
Vitamin D, specifically its active form 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), plays a significant role in regulating this compound expression. 1,25(OH)2D3 stimulates this compound gene transcription through the vitamin D receptor (VDR) complex, which interacts with a vitamin D-responsive element (VDRE) in the this compound promoter. nih.govoup.com This interaction enhances this compound gene activity. nih.gov
The relationship between this compound, PTH, and FGF23 is part of a broader network regulating calcium, phosphate (B84403), and bone metabolism. While PTH is primarily known for its role in calcium homeostasis and bone remodeling, and FGF23 for regulating phosphate and vitamin D metabolism, there are interactions within this axis that can indirectly influence this compound. For instance, 1,25(OH)2D3, which stimulates this compound, is itself regulated by PTH and FGF23. bioscientifica.comnih.gov FGF23, mainly produced by osteoblasts and osteocytes, is stimulated by calcitriol (B1668218) (1,25(OH)2D3) and hyperphosphatemia. mdpi.comannualreviews.org FGF23 inhibits the synthesis of 1,25(OH)2D3, creating a feedback loop. bioscientifica.comnih.govannualreviews.org PTH can stimulate FGF23 production in certain contexts, although the direct effect of PTH and FGF23 on this compound expression is complex and subject to ongoing research. nih.govannualreviews.org
Key regulatory interactions involving Vitamin D, PTH, and FGF23:
| Factor | Effect on this compound | Related Interactions |
| Vitamin D (1,25(OH)2D3) | Stimulates gene transcription nih.govoup.com | Synthesis regulated by PTH and FGF23 bioscientifica.comnih.gov |
| PTH | Indirect influence through Vitamin D regulation bioscientifica.comnih.gov | Can stimulate FGF23 nih.govannualreviews.org |
| FGF23 | Indirect influence through Vitamin D regulation bioscientifica.comnih.gov | Inhibits 1,25(OH)2D3 synthesis bioscientifica.comnih.govannualreviews.org |
Leptin's Influence on this compound Bioactivity
Leptin, an adipocyte-derived hormone known for its role in appetite and energy balance, also influences this compound bioactivity, primarily through the sympathetic nervous system. Leptin has been shown to inhibit insulin secretion, partly by decreasing this compound activity. rupress.orgnih.govwindows.net This occurs because leptin, acting through the sympathetic nervous system and β2-adrenergic receptors on osteoblasts, stimulates the expression of the Esp gene. rupress.orgnih.gov The protein product of Esp, OST-PTP, inhibits the activity of this compound by promoting its carboxylation, thereby reducing the amount of the active undercarboxylated form. scielo.brrupress.orgnih.gov Therefore, leptin indirectly inhibits insulin expression by modulating this compound bioactivity via the central nervous system and bone. wjgnet.com
Leptin's influence on this compound bioactivity:
| Hormone | Mechanism of Influence | Effect on this compound Bioactivity | Consequence |
| Leptin | Activates sympathetic nervous system, stimulates Esp gene expression in osteoblasts rupress.orgnih.gov | Decreases (promotes carboxylation) scielo.brrupress.orgnih.gov | Indirectly inhibits insulin secretion wjgnet.comrupress.orgnih.gov |
Integration of Metabolic and Skeletal Homeostasis Pathways
The discovery of this compound's endocrine functions has fundamentally changed the understanding of bone as merely a structural organ, establishing it as an active participant in the regulation of whole-body homeostasis, particularly the integration of metabolic and skeletal pathways. isciii.esnih.govscielo.brelsevier.es
This compound serves as a crucial link between bone remodeling and energy metabolism. wjgnet.comnih.govelsevier.es The skeleton's capacity to secrete this compound, a bone-specific protein, directly implicates it in energy and glucose homeostasis. scielo.br Studies in animal models have demonstrated that this compound regulates energy metabolism by increasing insulin secretion, lowering plasma glucose, and enhancing insulin sensitivity and energy expenditure. elsevier.es Undercarboxylated this compound is the hormonally active isoform responsible for stimulating insulin secretion and improving insulin sensitivity in adipose tissue and muscle. scielo.brscielo.br
This integration is further evidenced by the reciprocal actions between bone and metabolic organs. Insulin and adiponectin influence this compound production in osteoblasts, while this compound impacts insulin and adiponectin secretion and sensitivity. wjgnet.comnih.govwjgnet.com This forms a feedback mechanism where the skeleton, as an endocrine organ, modulates energy metabolism. scielo.brscielo.br
The interplay extends to other factors involved in skeletal and metabolic regulation, such as Vitamin D, PTH, and FGF23, which, while primarily known for mineral homeostasis, are also intertwined with metabolic processes and indirectly influence the bone-metabolism axis involving this compound. bioscientifica.comnih.govannualreviews.org Cytokines also play a role in regulating osteoblast activity and differentiation, thereby potentially influencing this compound production and contributing to the integrated regulation of bone and metabolism. nih.govfrontiersin.orgmdpi.comresearchgate.netimrpress.com
The concept of bone as an endocrine organ, with this compound as a key hormone, highlights a sophisticated integration of skeletal and metabolic functions, where bone actively participates in maintaining systemic energy balance. isciii.esnih.govscielo.brelsevier.es
Advanced Research Methodologies and Experimental Models in Osteocalcin Studies
Genetic Manipulation Models
Genetically modified animal models, particularly mice, have been instrumental in understanding the physiological impact of altered osteocalcin (B1147995) expression or function.
This compound Knockout (Ocn-/-) and Knockin Mouse Models
This compound knockout (Ocn-/-) mouse models have been widely used to study the functions of this compound. The first Ocn-deficient mouse strain (Osc-/Osc-) was generated in 1996 through the deletion of the Bglap and Bglap2 genes using embryonic stem cell technology. e-enm.orgresearchgate.net These mice exhibited increased bone mass and bone formation. researchgate.netjax.org Beyond skeletal effects, the Osc-/Osc- mice initially showed increased glucose levels, reduced insulin (B600854) production, greater visceral fat accumulation, reduced muscle mass, and, in male mice, smaller gonads and lower blood testosterone (B1683101) levels compared to wild-type mice. e-enm.org However, subsequent studies using independently generated Ocn knockout mouse models, including those created with CRISPR/Cas9, have reported conflicting findings regarding the endocrine phenotypes, with some showing no significant differences in glucose levels, body fat, muscle weight, or testis size compared to controls. researchgate.netplos.orgfrontiersin.orgbiorxiv.org These phenotypic variations among different knockout models may be attributed to differences in genetic engineering methods, genetic background, and environmental factors. e-enm.orgplos.orgfrontiersin.org
More recently, a triple-gene knockout mouse model deleting Bglap, Bglap2, and Bglap3 was generated to investigate the function of all three this compound genes in mice. nih.govfrontiersin.org This model revealed that this compound is necessary for regulating the alignment of hydroxyapatite (B223615) crystals and collagen fibers in bone. nih.govfrontiersin.org
This compound knockin models, such as the Esp-/- mouse which exhibits a gain of this compound bioactivity, have also been utilized to investigate the effects of increased this compound activity on various physiological processes, including male fertility and glucose metabolism. frontiersin.orgnih.gov
Conditional Knockout/Knockdown Approaches (e.g., CRISPR/Cas9-mediated Gene Deficiency)
Conditional knockout and knockdown approaches allow for tissue-specific or temporal manipulation of this compound expression, providing more nuanced insights into its functions in specific cell types or developmental stages. CRISPR/Cas9-mediated gene editing has become a powerful tool for generating new this compound knockout and conditional knockout mouse lines. plos.orgfrontiersin.orgnih.govstanford.edu This technology allows for targeted gene disruption, including the creation of double-knockout alleles for Bglap and Bglap2. plos.orgfrontiersin.org CRISPR/Cas9 has also been used to knockout the Bglap gene in rats. nih.gov These approaches are crucial for dissecting the cell-specific roles of this compound and its receptors in different organs and systems.
In Vitro Cell Culture Systems
In vitro cell culture systems provide controlled environments to study the direct effects of this compound on various cell types and to elucidate the underlying cellular and molecular mechanisms.
Primary Osteoblast Cultures and Immortalized Osteoblastic Cell Lines
Primary osteoblast cultures, derived from sources such as rodent calvaria or human bone, are fundamental for studying this compound synthesis, regulation, and its effects on osteoblast differentiation and function. ecmjournal.orgactaorthop.orgoup.commdpi.com Studies using primary osteoblast cultures have shown species-specific differences in this compound production and its regulation by factors like 1,25(OH)2D3. ecmjournal.orgoup.comoup.com For example, 1,25(OH)2D3 can negatively affect this compound production in mouse calvarial osteoblasts, while inducing it in human and rat primary osteoblast cultures. ecmjournal.orgoup.com The age and site of isolation of primary osteoblasts can also influence this compound synthesis. ecmjournal.org
Immortalized osteoblastic cell lines, such as MC3T3-E1, offer a more homogeneous and readily available system for this compound research. These cell lines are used to investigate the effects of various factors on this compound expression and the impact of this compound on osteoblast-like cell behavior, including mineralization. spandidos-publications.com Co-culture systems involving osteoblasts and other cell types, such as adipocytes or osteoclasts, are also employed to study the complex interactions and paracrine signaling that influence this compound production and bone metabolism. mdpi.comspandidos-publications.comnih.gov
Studies in Pancreatic Islet Cells, Adipocytes, Myoblasts, and Neural Cells
Beyond bone cells, this compound's endocrine roles are investigated using cultures of various target cells. Studies using isolated pancreatic islet cells and primary adipocytes from wild-type mice have helped establish the biochemical mechanisms by which this compound influences energy metabolism. e-enm.orgnih.gov this compound has been shown to increase insulin secretion by promoting the expression of insulin genes and increasing intracellular calcium ion concentrations in pancreatic islets, potentially via the GPRC6A receptor. e-enm.orgnih.gov In adipocytes, both carboxylated and uncarboxylated this compound have been shown to increase basal and insulin-stimulated glucose transport and oxidation rates, as well as modulate the secretion of adipokines like adiponectin, TNFα, and IL-6. frontiersin.orgnih.govspandidos-publications.comnih.govoup.com
Myoblast cell lines, such as C2C12, and primary myoblast cultures are used to study this compound's effects on muscle. frontiersin.orgkarger.comnih.govoup.com Research indicates that this compound can induce myoblast proliferation and enhance myogenic differentiation, potentially involving pathways like PI3K/Akt and p38 MAPK, and the GPRC6A-ERK1/2 pathway. frontiersin.orgkarger.comoup.com this compound has also been shown to suppress TNF-α-induced inflammatory signaling in myoblasts. oup.com
In the nervous system, cell culture models, including PC12 cells and primary hindbrain neuron cultures, are utilized to investigate the direct actions of this compound on neuronal cells. nih.govaging-us.comnih.govresearchgate.net These studies have demonstrated that this compound can promote neurite outgrowth, regulate myelin homeostasis, and influence the expression of genes like Gad1 and Tph2. nih.govnih.gov Undercarboxylated this compound has been shown to increase the dopaminergic activity of neuronal differentiated PC12 cells. researchgate.net
Biochemical and Molecular Techniques
A range of biochemical and molecular techniques are essential for quantifying this compound, analyzing its post-translational modifications, studying its interactions with other molecules, and investigating the downstream signaling pathways. Immunoassays, such as RIA, EIA, ECLIA, IRMA, and ELISA, have been widely used to measure this compound levels in biological samples. nih.govuliege.betandfonline.comthermofisher.cnnih.gov However, variations in these assays can lead to discrepancies in reported this compound concentrations. nih.govtandfonline.comnih.gov
Mass spectrometry-based techniques are increasingly employed for more accurate and specific quantification of different this compound forms, including carboxylated, undercarboxylated, and fragmented variants, allowing for the identification of carboxylation status and serum fragmentations. nih.govuliege.be Techniques like reversed-phase high-performance liquid chromatography (rp-HPLC) are used for this compound purification. ucsc.edu
Molecular techniques include quantitative RT-PCR and Western blot analysis to assess this compound gene and protein expression in various tissues and cells. nih.gov RNA sequencing can be used to confirm gene knockout. biorxiv.org Analysis of downstream signaling pathways often involves techniques like Western blotting to examine protein phosphorylation (e.g., Akt, ERK) and assays to measure enzyme activities (e.g., alkaline phosphatase, TRAP). mdpi.comspandidos-publications.comfrontiersin.orgkarger.compnas.org Techniques like FTIR, Raman spectroscopy, SEM, and μCT are used to analyze bone quality and microstructure in this compound-deficient models. plos.orgfrontiersin.orgnih.govfrontiersin.org
Data Tables
| Research Methodology Category | Specific Technique/Model | Key Findings/Applications | Relevant Cell Types/Organisms |
| Genetic Manipulation Models | This compound Knockout (Osc-/Osc-) Mouse | Increased bone mass and formation; initial reports of metabolic and reproductive phenotypes (glucose intolerance, reduced insulin, etc.), though controversial in later models. e-enm.orgresearchgate.netjax.org | Mice |
| This compound Double Knockout (Bglap/2dko/dko) Mouse (CRISPR/Cas9) | Alterations in bone matrix (collagen maturity, carbonate/phosphate (B84403) ratio); some studies report no endocrine abnormalities. plos.orgfrontiersin.org | Mice | |
| This compound Triple Knockout (Ocn-/-) Mouse | Disrupted alignment of hydroxyapatite crystals and collagen fibers in bone. nih.govfrontiersin.org | Mice | |
| Conditional Knockout Approaches | Dissecting cell-specific roles of this compound and its receptors. pnas.organnualreviews.org | Mice (e.g., osteoblast-specific knockout) pnas.organnualreviews.org | |
| CRISPR/Cas9-mediated Gene Editing | Generation of knockout and conditional knockout models in mice and rats. plos.orgfrontiersin.orgnih.govstanford.edu | Mice, Rats, Cell lines (e.g., osteoblasts) nih.govresearchgate.net | |
| In Vitro Cell Culture Systems | Primary Osteoblast Cultures | Studying this compound synthesis, regulation, and effects on differentiation and mineralization; species-specific responses to 1,25(OH)2D3. ecmjournal.orgactaorthop.orgoup.commdpi.comoup.com | Human, Mouse, Rat, Ovine |
| Immortalized Osteoblastic Cell Lines (e.g., MC3T3-E1) | Investigating factors affecting this compound expression and its impact on osteoblast-like cell behavior. spandidos-publications.com | Mouse | |
| Pancreatic Islet Cells | Elucidating mechanisms of this compound's effect on insulin secretion and gene expression. e-enm.orgnih.gov | Mouse | |
| Adipocytes (Primary and Cultured) | Studying this compound's effects on glucose transport, oxidation, and adipokine secretion. frontiersin.orgnih.govspandidos-publications.comnih.govoup.com | Mouse, Rat, Human | |
| Myoblasts (e.g., C2C12, Primary) | Investigating this compound's role in proliferation, differentiation, and inflammatory responses. frontiersin.orgkarger.comnih.govoup.com | Mouse, Rat | |
| Neural Cells (e.g., PC12, Primary Neurons) | Studying this compound's direct effects on neuronal growth, differentiation, and activity. nih.govaging-us.comnih.govresearchgate.net | Rat, Mouse | |
| Biochemical and Molecular Techniques | Immunoassays (RIA, EIA, ELISA, etc.) | Quantification of this compound levels in biological samples. nih.govuliege.betandfonline.comthermofisher.cnnih.gov | Serum, Plasma, Cell culture supernatant |
| Mass Spectrometry | Accurate quantification of different this compound forms (carboxylated, uncarboxylated, fragmented); identification of post-translational modifications. nih.govuliege.beucsc.edu | Bone, Serum, Plasma | |
| Quantitative RT-PCR | Analysis of this compound and related gene expression. nih.govoup.com | Tissues, Cells | |
| Western Blot Analysis | Assessment of this compound and signaling protein expression and phosphorylation. nih.govkarger.com | Tissues, Cells | |
| FTIR, Raman Spectroscopy, SEM, μCT | Analysis of bone material properties, microstructure, and mineralization. plos.orgfrontiersin.orgnih.govfrontiersin.org | Bone tissue |
Note: The interactive nature of the data table would allow users to sort or filter by columns in a live environment.
Quantification of this compound Isoforms (Carboxylated vs. Uncarboxylated)
This compound exists in different isoforms based on the carboxylation status of its glutamate (B1630785) residues, primarily the gamma-carboxylation of three glutamic acid residues. The undercarboxylated form (ucOC) is considered the hormonally active form, playing a role in glucose metabolism, while the carboxylated form (cOC) has a higher affinity for bone hydroxyapatite. uliege.bemdpi.comspandidos-publications.com Accurate quantification of these isoforms is critical for understanding this compound's diverse functions.
Various immunoassays, including Radioimmunoassays (RIA), Enzyme Immunoassays (EIA), Electrochemiluminescence Immunoassays (ECLIA), Immunoradiometric Assays (IRMA), and Enzyme-Linked Immunosorbent Assays (ELISA), have been developed to analyze this compound. uliege.be Some immunoassays can measure total this compound (tOC), which includes both carboxylated and undercarboxylated forms, as well as recognizable fragments. spandidos-publications.com
Specific methods have been developed to quantify carboxylated and undercarboxylated this compound separately. The hydroxyapatite (HAP) binding assay is one such method, utilizing the higher affinity of carboxylated this compound for HAP. mdpi.comnih.gov In this method, carboxylated this compound binds to HAP and is removed by centrifugation, allowing the measurement of ucOC in the supernatant by immunoassay. mdpi.com However, HAP-based measurements are considered semi-quantitative and may not precisely quantify the serum concentration of each form. nih.gov Discrepancies in ucOC measurements using immunoassays have been noted, partly due to the presence of N-terminal this compound fragments with low affinity for hydroxyapatite, which can lead to overestimation of ucOC. oup.com
Mass spectrometry-based techniques are increasingly used for more accurate quantification of carboxylated, undercarboxylated, and fragmented forms of this compound. uliege.be Mass spectrometry offers heightened specificity, enabling the identification of carboxylation status and serum fragmentations, thereby improving measurement reliability and serving as a reference method. uliege.be
An ELISA-based method has been developed to quantify mouse total, carboxylated, and undercarboxylated this compound, providing a reliable method to assess carboxylation status in cell culture supernatants and mouse serum. nih.govcapes.gov.br This method has been validated by observing decreased carboxylated this compound and increased uncarboxylated this compound levels in osteoblast cultures treated with warfarin, an inhibitor of carboxylation. nih.govcapes.gov.br
Immunoassays: RIA, EIA, ECLIA, IRMA, ELISA are used for total this compound and sometimes isoforms. uliege.be
Hydroxyapatite Binding Assay: Used to separate carboxylated from undercarboxylated this compound based on differential binding affinity. mdpi.comnih.gov
Mass Spectrometry: Provides accurate and specific quantification of various this compound forms and fragments. uliege.be
Specific ELISAs: Developed for quantifying different this compound isoforms in specific species, like mice. nih.govcapes.gov.br
Gene Expression Profiling (e.g., RNA Sequencing, qRT-PCR)
Analyzing the expression levels of the gene encoding this compound (BGLAP in humans, Bglap and Bglap2 in mice) and other related genes provides insights into the transcriptional regulation of this compound synthesis and the biological pathways it is involved in. Gene expression profiling techniques are essential for these studies.
RNA sequencing (RNA-Seq) is a high-throughput method used to analyze the entire transcriptome of a sample, providing a comprehensive view of gene expression levels. bjmu.edu.cnlongdom.org RNA-Seq can identify differentially expressed genes, including BGLAP, under various physiological or experimental conditions. bjmu.edu.cnarvojournals.org This technique allows for the mapping of temporal transcriptomic landscapes during processes like osteoblast differentiation. bjmu.edu.cn
Quantitative real-time PCR (qRT-PCR), also known as RT-qPCR, is a sensitive and widely used method for quantifying the expression of specific genes. longdom.orgarvojournals.orgnih.gov qRT-PCR is often used to validate the results obtained from RNA-Seq experiments or to measure the expression of a targeted set of genes, including this compound. arvojournals.orgnih.gov It offers high sensitivity and moderate throughput. longdom.org
Studies have utilized RNA-Seq to analyze gene expression profiles in orbital adipose-derived stem cells (OASC) from patients, showing downregulation of osteogenesis markers, including this compound, in certain conditions. arvojournals.org qRT-PCR was used to confirm these findings. arvojournals.org
RNA Sequencing (RNA-Seq): High-throughput transcriptomic analysis to identify global gene expression patterns and differential expression. bjmu.edu.cnlongdom.org
Quantitative Real-time PCR (qRT-PCR): Sensitive method for quantifying the expression of specific genes, often used for validation of RNA-Seq results or targeted analysis. longdom.orgarvojournals.orgnih.gov
Protein-Protein Interaction Assays
Understanding how this compound interacts with other proteins is crucial for elucidating its mechanisms of action, both within the bone matrix and as a hormone. Protein-protein interaction assays are employed to identify and characterize these interactions.
Various biochemical and molecular techniques can be used to study protein interactions involving this compound. These may include methods like co-immunoprecipitation, pull-down assays, and cross-linking experiments, although specific examples for this compound were less detailed in the provided context.
One study investigated the interaction of bone Gla protein (this compound) with phospholipid vesicles in the presence of calcium using indirect methodologies such as displacement of pyrene-modified Factor Va bound to phospholipid vesicles and competition with coagulation proteins in a prothrombin activation assay. nih.gov Direct measurement of phospholipid binding was also performed using equilibrium gel filtration. nih.gov These methods supported the hypothesis that protein gamma-carboxylation is linked to membrane binding potential. nih.gov
While the provided snippets did not extensively detail a wide array of protein-protein interaction assays specifically for this compound with other non-matrix proteins, the principle involves techniques that can detect physical associations between proteins in vitro or in vivo.
Chromatin Immunoprecipitation (ChIP) and Epigenetic Analysis
Chromatin immunoprecipitation (ChIP) is a technique used to investigate protein-DNA interactions, particularly the binding of transcription factors and the presence of histone modifications on specific genomic regions. tandfonline.comoup.com Coupled with sequencing (ChIP-Seq) or microarrays (ChIP-on-chip), it allows for genome-wide analysis of these interactions and modifications. tandfonline.comoup.comuvm.edunih.gov Epigenetic analysis, including the study of histone modifications and DNA methylation, provides insights into how chromatin structure and chemical modifications influence this compound gene expression. tandfonline.comuvm.edunih.govuab.edu
The this compound gene promoter has been a model for understanding gene regulation in osteoblasts. nih.gov Studies have used electrophoretic mobility shift (EMS) assays to examine DNA-protein interactions in the this compound promoter, identifying binding sites for transcription factors like AP1. nih.gov ChIP-on-chip and ChIP-Seq approaches have been utilized to analyze histone modifications and transcription factor binding at gene loci, including this compound. uvm.edu
Epigenetic regulation plays a critical role in osteoblast differentiation and the expression of osteogenic genes like this compound. nih.govuab.edu Studies have shown that modifications in the epigenetic code contribute to osteogenic differentiation. nih.gov ChIP-Seq analysis has been used to map histone modifications and chromatin conformations in osteoblasts at different stages of differentiation. oup.comnih.gov For example, ChIP-Seq has been used to demonstrate that histone deacetylase inhibitors can modify the epigenomic fingerprint of histone H4 acetylation in differentially regulated genes. nih.gov Maternal diet has also been shown to modify epigenetic marks in bone, affecting offspring osteoblastogenesis, using ChIP-Seq to locate histone marks like H3K27me3 and H3K27ac. tandfonline.com
Chromatin Immunoprecipitation (ChIP): Technique to study protein-DNA interactions, including transcription factor binding and histone modifications. tandfonline.comoup.com
ChIP-Seq/ChIP-on-chip: Genome-wide analysis of protein-DNA interactions and histone modifications. tandfonline.comoup.comuvm.edunih.gov
Electrophoretic Mobility Shift (EMS) Assays: Used to examine DNA-protein interactions on specific DNA sequences, such as the this compound promoter. nih.gov
Epigenetic Analysis: Study of histone modifications (e.g., acetylation, methylation) and DNA methylation to understand their influence on gene expression. tandfonline.comuvm.edunih.govuab.edu
Imaging Techniques for Matrix Analysis (e.g., Fourier Transform Infrared Microspectroscopy)
Fourier Transform Infrared (FTIR) microspectroscopy and imaging are powerful techniques used to analyze the composition and physicochemical status of the mineral and organic matrix of bone in a spatially resolved manner. nih.govspiedigitallibrary.orgresearchgate.netresearchgate.net These methods provide simultaneous quantitative and qualitative information on bone components like mineral, organic matrix (including collagen), and water. researchgate.net FTIR can assess parameters such as mineral-to-matrix ratio, crystallinity, carbonate substitution, and collagen cross-linking. nih.govspiedigitallibrary.orgresearchgate.netresearchgate.net
FTIR microspectroscopy has been applied to bone since the 1980s, initially using point-by-point mapping and later evolving to imaging techniques with focal-plane array detectors. nih.govresearchgate.net This allows for the examination of spectra at discrete points or across larger areas within thin sections of tissues. nih.govresearchgate.net FTIR imaging data can reveal striking differences in mineral and matrix properties in diseased bones, such as changes in crystallinity and collagen maturity in osteoporosis. nih.govspiedigitallibrary.org
Studies using FTIR have investigated the effects of genetic modifications, such as this compound deficiency, on bone properties. spiedigitallibrary.orgfrontiersin.org For instance, FTIR analysis of this compound-deficient mice showed decreased mineralization, carbonate/matrix ratio, collagen maturity, and crystallinity compared to wild-type mice, indicating that this compound deficiency accelerates mineral loss. frontiersin.org FTIR can also be used to assess the effectiveness of tissue-engineered bone constructs by comparing their mineral and matrix properties to native bone. nih.gov
Fourier Transform Infrared (FTIR) Microspectroscopy and Imaging: Analyzes the chemical composition and physicochemical properties of bone matrix components (mineral, organic matrix) with spatial resolution. nih.govspiedigitallibrary.orgresearchgate.netresearchgate.net
Parameters Measured by FTIR: Mineral-to-matrix ratio, crystallinity, carbonate substitution, collagen cross-linking. nih.govspiedigitallibrary.orgresearchgate.netresearchgate.net
Animal Models for Systemic and Organ-Specific Function Elucidation (e.g., Rodent Models)
Animal models, particularly rodents, are indispensable for studying the systemic and organ-specific functions of this compound in a living organism. These models allow researchers to investigate the effects of altered this compound levels or activity on various physiological processes, including bone metabolism, glucose homeostasis, and other endocrine functions.
Rodent models, such as mice and rats, are widely used in this compound research due to their relatively short life cycles, ease of handling, and the availability of genetic manipulation techniques. nih.gov Various experimental protocols inducing bone loss or metabolic changes are employed in these models to study this compound's role. nih.gov
Genetic manipulation has been instrumental in understanding this compound's function. This compound-deficient mice (Osc⁻/Osc⁻ or Ocn⁻/⁻) have been generated, lacking the genes encoding this compound. researchgate.nete-enm.org Studies using these models have provided significant insights into the endocrine roles of this compound, showing effects on glucose metabolism, insulin sensitivity, beta cell mass, and fat mass. uliege.beresearchgate.nete-enm.org However, different this compound knockout mouse models have sometimes shown inconsistent phenotypes, which may be attributed to differences in genetic engineering methods and genetic backgrounds. researchgate.nete-enm.org
Animal models are used to study the impact of interventions that affect this compound levels or activity, such as dietary changes (e.g., high-fat diet) or pharmacological treatments. nih.govscielo.brwjgnet.com These studies help to elucidate the physiological relevance of this compound in various conditions. For example, studies in mice have shown that this compound administration can improve glucose tolerance and insulin sensitivity and prevent obesity induced by a high-fat diet. nih.govscielo.brwjgnet.com
The laboratory rat is also a preferred animal model in osteoporosis research, and markers of bone formation like this compound are measured in these studies. nih.gov However, it is important to note species-specific differences in protein structure when using immunoassays to measure this compound in different animal models. nih.gov
Rodent Models (Mice and Rats): Widely used for studying systemic and organ-specific effects of this compound. nih.gov
Genetic Models: this compound knockout mice are used to investigate the consequences of this compound deficiency on various physiological parameters. researchgate.nete-enm.org
Experimental Models: Induction of bone loss or metabolic changes to study this compound's role in disease contexts. nih.gov
Approaches for Recombinant this compound Administration and Infusion Studies
Administering recombinant this compound to animal models is a direct approach to investigate its biological effects and potential therapeutic applications. These studies involve different routes and methods of administration.
Recombinant this compound can be administered to animal models through various routes, including subcutaneous injection, intraperitoneal injection, and infusion via osmotic mini-pumps. nih.govscielo.brwjgnet.com These approaches allow researchers to control the dose and duration of this compound exposure and study its impact on target organs and systemic metabolism.
Infusion of recombinant this compound via subcutaneous mini-pumps has been used in mice to study its effects on glucose metabolism, showing improvements in glucose tolerance and insulin sensitivity. nih.govscielo.br Daily injections of this compound have also been shown to abrogate the deleterious effects of a high-fat diet on metabolism in mice. nih.govwjgnet.com Studies have also explored oral administration of this compound in mice, which has shown improvements in impaired glucose tolerance. wjgnet.com
These administration studies in animal models provide crucial data on the in vivo activity of this compound and help to determine the most effective routes and regimens for potential therapeutic interventions.
Subcutaneous Infusion (e.g., via mini-pump): Provides continuous delivery of recombinant this compound. nih.govscielo.br
Injections (e.g., daily): Allows for intermittent administration of recombinant this compound. nih.govwjgnet.com
Oral Administration: Explored as a potential route for delivering this compound. wjgnet.com
Future Directions and Unresolved Questions in Osteocalcin Research
Elucidating Novel Signaling Pathways and Receptor Interactions
While GPRC6A has been identified as a putative receptor for undercarboxylated osteocalcin (B1147995) (ucOC) in various tissues, including adipose tissue, skeletal muscle, pancreas, and testes, the complete spectrum of this compound receptors and their associated signaling pathways is still under investigation. nih.govoup.comnih.gov Research continues to explore whether other receptors mediate this compound's effects in different tissues and physiological contexts. For instance, studies have suggested that both carboxylated and undercarboxylated this compound might stimulate responses in adipocytes and myoblasts, hinting at potentially distinct or overlapping receptor usage depending on the carboxylation status. nih.gov
Furthermore, the intracellular signaling cascades activated by this compound binding to its receptors require more comprehensive mapping. While some pathways like the MAP kinase pathway and increased cAMP levels have been implicated, particularly in Leydig cells, the full downstream effects and the molecular intermediaries involved in various target tissues need further clarification. nih.gov Recent work also suggests that GPRC6A may not be the sole receptor mediating all of this compound's effects, such as the anti-inflammatory signaling observed in myoblasts, where ucOCN suppressed TNF-α-induced inflammation independently of GPRC6A knockdown or knockout. oup.com This highlights the potential for novel, yet-to-be-identified receptors or receptor-independent mechanisms. The interaction of this compound with the calcium-sensing receptor (CASR) in parathyroid tumor cells also suggests complex interplay with other signaling systems. researchgate.net
Comprehensive Mapping of Inter-Organ Crosstalk Networks
The discovery of this compound's hormonal functions has unveiled a complex network of communication between bone and other organs, including the pancreas, muscle, brain, adipose tissue, and testes. nih.govresearchgate.netmdpi.comresearchgate.net Future research aims to comprehensively map these inter-organ crosstalk networks, detailing the specific signals, feedback loops, and molecular mechanisms involved.
Key areas of investigation include the precise ways this compound influences insulin (B600854) secretion and sensitivity in the pancreas and peripheral tissues, its role in muscle function and energy expenditure, and its impact on brain development, cognition, and mood. nih.govresearchgate.netmdpi.comkoreamed.orglongdom.org The interplay between this compound and other hormones, such as leptin and insulin, within these networks is also a critical area of focus. nih.govkoreamed.orgnih.gov For example, the bone-pancreas endocrine loop, where insulin receptor signaling in osteoblasts is required for this compound production, and ucOC in turn increases β-cell proliferation and insulin production, exemplifies the intricate feedback mechanisms at play. nih.gov
Investigating Species-Specific Divergences in this compound Biology
While this compound is highly conserved across many species, notable differences exist, particularly between rodents and humans. nih.govelifesciences.org These species-specific divergences in this compound structure, post-translational modifications, and regulation warrant further investigation to accurately translate findings from animal models to human physiology and disease.
One significant difference identified is the presence of O-glycosylation on mouse this compound, which affects its half-life, a modification absent in human this compound due to a single amino acid difference. elifesciences.org Understanding how these structural and regulatory differences impact this compound's function, bioavailability, and interaction with receptors in different species is crucial. Research comparing this compound's regulation by factors like Vitamin D in mouse and human systems has also revealed species-specific responses. oup.com Further comparative studies are needed to fully appreciate the evolutionary adaptations and functional implications of these differences. Studies on this compound concentrations in archaeological skeletal remains also highlight the potential for exploring biological and pathological factors influencing this compound across different populations and time periods. researchgate.net
Development of Advanced Experimental and Computational Models
Advancing the understanding of this compound's complex biology necessitates the development and application of more sophisticated experimental and computational models.
On the experimental front, this includes generating refined genetic models with tissue-specific or inducible manipulation of this compound expression or its receptors, allowing for precise dissection of its functions in different organs. nih.gov Development of improved in vitro systems, such as co-culture models of bone cells with other cell types, can help to better simulate inter-organ crosstalk in a controlled environment. oup.com
Computational modeling approaches, including mathematical, finite element, agent-based, and hybrid models, are increasingly being employed to simulate the intricate biological and mechanical interactions involving this compound in processes like bone healing and cell differentiation. researchgate.netmdpi.comfrontiersin.orgresearchgate.net Future efforts will focus on developing more predictive and clinically relevant computational models that integrate diverse datasets on this compound signaling, inter-organ communication, and species-specific differences. These models can help to generate testable hypotheses, identify key regulatory nodes, and predict the outcomes of therapeutic interventions.
Exploration of this compound's Role in Basic Biological Processes Beyond Established Areas
Beyond its established roles in bone metabolism, glucose homeostasis, reproduction, and cognition, the potential involvement of this compound in other fundamental biological processes is an active area of exploration. nih.govresearchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the standard assays for quantifying osteocalcin in biological samples, and how do they differ in sensitivity and specificity?
- Methodological Answer : this compound quantification typically employs enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). ELISA is preferred for its non-radioactive nature and high sensitivity (detection limits ~0.1–1.0 ng/mL), while RIA offers broader dynamic ranges but requires specialized handling . Immunohistochemical staining is used for spatial localization in tissues but lacks quantitative precision . Researchers must validate assays using species-specific antibodies due to this compound’s peptide variability across models (e.g., human vs. rodent).
Q. How does osteocalin’s carboxylation status influence its role in bone mineralization and systemic metabolism?
- Methodological Answer : Carboxylated this compound (Gla-OC) binds hydroxyapatite, directly regulating bone mineralization. In contrast, undercarboxylated this compound (ucOC) acts as a hormone, influencing glucose metabolism. To distinguish isoforms, researchers use hydroxyapatite binding assays or γ-carboxylation-specific ELISAs . Studies should control for vitamin K intake, which modulates carboxylation, and validate findings with knockout models (e.g., Esp⁻/− mice with elevated ucOC) .
Q. What are the best practices for normalizing this compound levels in serum/plasma studies to account for biological variability?
- Methodological Answer : Normalize this compound levels to age, sex, and circadian rhythm (peak levels in morning fasts). Adjust for renal function (this compound is cleared via kidneys) using creatinine ratios. Include bone turnover markers (e.g., CTX-I for resorption) to contextualize this compound’s anabolic role .
Advanced Research Questions
Q. How can contradictory findings on this compound’s endocrine functions (e.g., glucose regulation vs. bone resorption) be reconciled methodologically?
- Methodological Answer : Discrepancies arise from model systems (in vitro vs. in vivo) and this compound isoform specificity. For example, in vitro studies using ucOC show insulin secretion enhancement, but in vivo results vary due to compensatory mechanisms. Use genetic models (e.g., Ocn⁻/− mice) with tissue-specific rescues and multi-omics (transcriptomics/metabolomics) to dissect systemic effects . Apply causal inference frameworks (e.g., Mendelian randomization) in human studies to address confounding .
Q. What experimental designs are optimal for studying this compound’s crosstalk with inflammatory cytokines (e.g., TNF-α) in bone repair?
- Methodological Answer : Co-culture systems (osteoblasts/macrophages) with cytokine blockade (anti-TNF-α antibodies) or CRISPR-mediated gene editing (e.g., Tnfrsf11a knockout) can isolate this compound-cytokine interactions. In vivo, use LPS-induced inflammation models with this compound supplementation. Quantify NFATc1 (osteoclastogenesis marker) and COL1α1 (osteoblast activity) via qPCR/immunoblotting .
Q. How can multi-omics approaches resolve this compound’s pleiotropic roles in bone-muscle crosstalk?
- Methodological Answer : Integrate transcriptomics (RNA-seq of muscle/bone tissues) with proteomics (LC-MS/MS for this compound interactors) and metabolomics (NMR for glucose/ATP levels). Use bioinformatics tools (STRING-DB, MetaboAnalyst) to map pathways. Validate with in situ hybridization or spatial transcriptomics in transgenic models .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) with tools like GraphPad Prism. For small sample sizes, apply non-parametric tests (Mann-Whitney U) and correct for multiple comparisons (Bonferroni). In longitudinal studies, mixed-effects models account for repeated measures .
Q. How should researchers address batch effects in this compound measurement across multi-center studies?
- Methodological Answer : Standardize protocols (e.g., sample collection timing, freeze-thaw cycles) and include internal controls (spiked synthetic this compound). Apply ComBat or SVA algorithms to harmonize data across batches .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to this compound research involving human-derived mesenchymal stem cells (hMSCs)?
- Methodological Answer : Follow IRB protocols for donor consent (Declaration of Helsinki). For hypoxic preconditioning (common in hMSC studies), disclose oxygen tension levels (e.g., 1–5% O₂) and validate differentiation outcomes (e.g., ALP staining for osteoblasts) .
Q. How can this compound studies ensure reproducibility in light of variable animal models and assay protocols? **
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Publish raw data (ELISA absorbance values, Western blot images) in repositories like Figshare. Cross-validate findings using orthogonal methods (e.g., ELISA + mass spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
